molecular formula C11H13N3O2 B13130407 6,7-Dimethoxy-4-methylquinazolin-2-amine

6,7-Dimethoxy-4-methylquinazolin-2-amine

Cat. No.: B13130407
M. Wt: 219.24 g/mol
InChI Key: KPTPLPZZFSINLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-4-methylquinazolin-2-amine is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Compounds based on the 6,7-dimethoxyquinazoline scaffold are recognized as key pharmacophores in the development of potent, targeted therapeutic agents. This specific amine-substituted analog serves as a valuable building block for exploring structure-activity relationships and designing novel inhibitors. This compound is primarily investigated for its potential to inhibit biologically important kinases and epigenetic regulators. Related 6,7-dimethoxyquinazolines are well-established as potent, substrate-competitive inhibitors of the histone lysine methyltransferase G9a (EHMT2), an enzyme that is a promising target in cancer and other diseases . Furthermore, 4-anilinoquinazolines with 6,7-dimethoxy substitutions are a prominent class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, which are a cornerstone of targeted cancer therapy . The structural features of this compound suggest potential utility in synthesizing more complex molecules for probing the HGF/c-Met signaling pathway, another critical oncogenic pathway where 6,7-dimethoxyquinoline-based compounds have shown excellent inhibitory activity . Researchers utilize this chemical as a key intermediate in the synthesis of candidate molecules for in vitro biological activity screening against various cancer cell lines, enzymatic assays, and for molecular docking studies to elucidate binding modes within enzyme active sites. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

6,7-dimethoxy-4-methylquinazolin-2-amine

InChI

InChI=1S/C11H13N3O2/c1-6-7-4-9(15-2)10(16-3)5-8(7)14-11(12)13-6/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

KPTPLPZZFSINLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC(=C(C=C12)OC)OC)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 6,7-Dimethoxy-4-methylquinazolin-2-amine: Dual-Targeting of STAT3 and G-Quadruplex DNA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology and medicinal chemistry, the quinazoline scaffold is historically recognized as a privileged structure for kinase inhibition (e.g., EGFR inhibitors like Erlotinib). However, recent structural biology breakthroughs have repositioned specific derivatives—namely 6,7-Dimethoxy-4-methylquinazolin-2-amine (CAS 1243414-48-3) and its downstream analogs—as potent, uncharged dual-targeting agents.

Rather than targeting the ATP-binding clefts of kinases, these specialized ligands simultaneously stabilize G-quadruplex (G4) DNA structures and selectively inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein[1][2]. This whitepaper dissects the physicochemical properties, synthesis workflows, and mechanistic pharmacology of this compound, providing a comprehensive framework for researchers developing next-generation synthetic lethality therapies.

Physicochemical & Structural Properties

The architectural design of 6,7-dimethoxy-4-methylquinazolin-2-amine is highly deliberate. The planar aromatic system is essential for intercalating or end-stacking with G-tetrads in DNA. Simultaneously, the 6,7-dimethoxy substitution increases the electron density of the quinazoline ring, enhancing


 stacking interactions while providing critical hydrogen bond acceptors for protein (STAT3) binding.
Table 1: Key Chemical Properties
PropertyValueCausality / Significance
Chemical Name 6,7-Dimethoxy-4-methylquinazolin-2-amineCore scaffold for dual-targeting oncological ligands.
CAS Registry Number 1243414-48-3Unique identifier frequently cross-referenced for this scaffold[3].
Molecular Formula C11H13N3O2Provides a low-molecular-weight starting point for derivatization.
Molecular Weight 219.24 g/mol Highly favorable for oral bioavailability and cellular permeability.
Structural Features Planar aromatic systemEssential for thermodynamic stabilization of G4 DNA[1].
Key Substituents 6,7-dimethoxy, 2-amino2-amino allows for pyrimidine formation; methoxy enhances H-bonding[4].

Mechanistic Pharmacology: The Dual-Targeting Paradigm

The therapeutic advantage of 6,7-dimethoxy-4-methylquinazolin-2-amine derivatives lies in their ability to bypass the poor pharmacokinetics of traditional, highly cationic G4 ligands while simultaneously dismantling tumor survival pathways.

  • G-Quadruplex (G4) Stabilization : G4 structures are non-canonical, four-stranded DNA structures enriched at telomeres and oncogene promoters (e.g., c-MYC). The planar quinazoline core stacks upon the terminal G-tetrads. This stabilization physically blocks DNA replication machinery, inducing severe replication stress and DNA damage checkpoint activation in rapidly dividing cancer cells[1][5].

  • Selective STAT3 Inhibition : STAT3 is a master regulator of tumor proliferation and anti-apoptosis. The quinazoline derivatives bind directly to the STAT3 protein's SH2 domain, preventing its phosphorylation (at Tyr705) and subsequent dimerization. Crucially, this binding is highly selective for STAT3 over the closely related, pro-apoptotic STAT1 protein[1][2].

DualTargeting Ligand Quinazoline Derivative G4 G-Quadruplex DNA Ligand->G4 Stabilizes STAT3 STAT3 Protein Ligand->STAT3 Binds SH2 RepStress Replication Stress G4->RepStress Induces InhibPhos Inhibition of Phosphorylation STAT3->InhibPhos Blocks Dimerization Apoptosis Cancer Cell Apoptosis RepStress->Apoptosis InhibPhos->Apoptosis

Caption: Dual-targeting mechanism of quinazoline ligands inducing replication stress and STAT3 inhibition.

Chemical Synthesis & Derivatization Workflow

To achieve optimal biological activity, the core 6,7-dimethoxy-4-methylquinazolin-2-amine is derivatized into complex ligands, such as N-(4,6-dimethylpyrimidin-2-yl)-6,7-dimethoxy-4-methylquinazolin-2-amine (often referred to as compound 4c or ECH-71 in literature)[4].

The synthesis relies on the conversion of the 2-amino group into a guanidine intermediate, which then undergoes an acid-catalyzed condensation reaction with a 1,3-dicarbonyl compound (acetylacetone) to construct the pyrimidine ring.

SynthesisWorkflow A Quinazoline Guanidine (Precursor) C Acetic Acid (Reflux 12h) A->C B Acetylacetone (Reagent) B->C D Basification (pH 8-9) C->D E Purification (Silica Gel) D->E F ECH-71 (Product) E->F

Caption: Synthesis workflow of 6,7-Dimethoxy-4-methylquinazolin-2-amine derivatives.

Experimental Protocols

The following self-validating protocols detail the synthesis of the active derivative and the biological assays used to confirm its dual mechanism.

Protocol A: Synthesis of Pyrimidinyl Derivatives (ECH-71)[4]
  • Reaction Setup : Combine 1-(6,7-dimethoxy-4-methylquinazolin-2-yl)guanidine (0.39 mmol) and acetylacetone (0.78 mmol) in 0.5 mL of glacial acetic acid.

  • Cyclization : Heat the mixture to reflux for 12 hours.

    • Causality: The elevated temperature and acidic environment drive the condensation between the guanidine moiety and the diketone, initiating water elimination and forming the pyrimidine ring.

  • Monitoring : Track reaction progress via Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the mixture and basify to pH 8–9 using 28% ammonium hydroxide solution.

    • Causality: Basification neutralizes the acetic acid and precipitates the uncharged, free-base product out of the aqueous phase.

  • Purification : Filter the yellow precipitate, dry it, and purify via silica gel column chromatography using a gradient of Methanol (0-2%) and triethylamine (0.2%) in Dichloromethane (DCM). Yield: ~57%.

Protocol B: Taq-Polymerase Stop Assay (G4 Stabilization)[4]
  • Preparation : Prepare a fluorescently labeled DNA primer and a template containing a known G4-forming sequence (e.g., c-MYC Pu24T or telomeric DNA).

  • Annealing : Anneal the primer to the template by heating to 95°C for 5 mins and slowly cooling to room temperature in a K⁺ containing buffer.

    • Causality: Potassium ions (K⁺) specifically coordinate within the central channel of the G-tetrads, thermodynamically pre-forming the G4 structure.

  • Ligand Incubation : Add the quinazoline derivative (e.g., 25 µM) and incubate for 30 mins.

  • Extension : Add Taq DNA polymerase and dNTPs. Incubate at 37°C for 15-30 mins.

  • Analysis : Stop the reaction with formamide loading buffer, denature at 95°C, and resolve the products on a denaturing polyacrylamide gel.

    • Causality: If the ligand stabilizes the G4, Taq polymerase will physically stall at the G4 site, resulting in truncated DNA bands visible on the gel compared to a full-length control.

Protocol C: STAT3 Phosphorylation Assay (Western Blot)[2]
  • Cell Treatment : Culture human cancer cells (e.g., HeLa or MDA-MB-231) and treat with the quinazoline compound (10-50 µM) for 24 hours.

  • Lysis : Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylation state of STAT3 during protein extraction.

  • Immunoblotting : Run lysates on SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, and STAT1.

  • Detection : Use HRP-conjugated secondary antibodies and chemiluminescence to quantify the selective reduction of p-STAT3 without altering total STAT1 levels.

Quantitative Data Summary

Table 2: Biological Evaluation of Quinazoline Derivatives[1][4]
Assay / TargetObservation / ResultBiological Implication
G4 Taq-Stop Assay Significant polymerase stalling at 25 µMConfirms robust in vitro stabilization of G4 DNA.
STAT3 Phosphorylation Dose-dependent decrease of p-STAT3 (Tyr705)Blocks STAT3 activation and downstream oncogenic signaling.
STAT1 Levels UnchangedDemonstrates high target selectivity, preserving anti-tumor immune responses.
Cell Viability (Breast Cancer) Reduced viability compared to non-cancerous cellsIndicates a highly favorable therapeutic window for oncology applications.

References

  • Title : 1243414-48-3_CAS号:1243414-48-3_3-Bromo-4-cyclopropoxy-N ... Source : chemsrc.com URL : 3

  • Title : Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization | Journal of the American Chemical Society Source : acs.org URL : 1

  • Title : Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization - PubMed Source : nih.gov URL : 2

  • Title : Quinazoline Ligands Induce Cancer Cell Death Through Selective STAT3 Inhibition and G-Quadruplex Stabilization - DOI Source : doi.org URL : 4

Sources

Difference between 4-methyl and 4-amino quinazoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, synthetic, and pharmacological distinctions between 4-methyl and 4-amino quinazoline derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on the rationale behind scaffold selection in lead optimization.

4-Methyl vs. 4-Amino Derivatives in Drug Design

Executive Summary: The Pharmacophore Divergence

The quinazoline ring is a "privileged scaffold" in medicinal chemistry, but the substitution at the C4 position dictates its biological trajectory.

  • 4-Aminoquinazolines are the industry standard for ATP-competitive kinase inhibition (e.g., EGFR inhibitors like Gefitinib).[1] They function primarily as adenine mimics , utilizing the amino group to form critical hydrogen bonds within the kinase hinge region.

  • 4-Methylquinazolines are distinct hydrophobic pharmacophores . They lack the hydrogen-bond donor capability of the amino group. Instead, the C4-methyl group serves two roles: (1) a steric probe for hydrophobic pockets, and (2) a chemically reactive handle (due to benzylic acidity) allowing for the synthesis of styryl derivatives or complex fused systems.

Structural & Electronic Analysis

The electronic environment of the quinazoline core changes significantly based on the C4 substituent.

Feature4-Aminoquinazoline 4-Methylquinazoline
Electronic Effect Strong Electron Donor (+M effect). Increases electron density on the ring, particularly at N1.Weak Electron Donor (+I effect). Hyperconjugation stabilizes the electron-deficient ring.
H-Bonding Donor & Acceptor. The exocyclic -NH acts as a donor; N1 acts as an acceptor.None/Acceptor Only. The methyl group cannot donate H-bonds. N1 remains an acceptor.
Basicity (pKa) Higher. Resonance pushes electron density to N1, making it more basic (pKa ~5.5).Lower. Less electron density donation compared to amino; N1 is less basic (pKa ~2-3).
Chemical Reactivity Nucleophilic. The amino nitrogen can be acylated/alkylated, but is generally stable in biological conditions.C-H Acidic. The C4-methyl protons are acidic (pKa ~20) due to the electron-deficient ring, allowing aldol-type condensations.
The "Hinge Binder" Logic (4-Amino)

In EGFR inhibitors, the N1 of the quinazoline accepts a hydrogen bond from Met793 (backbone NH), and the 4-amino group (often an aniline) donates a hydrogen bond to a backbone carbonyl or a conserved water molecule. This "Donor-Acceptor" motif is critical for high-affinity binding.

The "Reactive Handle" Logic (4-Methyl)

The C4-methyl group is activated by the electron-withdrawing nature of the pyrimidine ring. In synthetic chemistry, this allows for lateral lithiation or acid-catalyzed condensation with aldehydes, making 4-methyl quinazolines excellent intermediates for creating larger, conjugated bioactive molecules (e.g., styrylquinazolines with antimitotic activity).

Synthetic Methodologies

The synthesis of these two derivatives diverges early in the pathway. 4-Amino derivatives typically proceed via a "Chlorination-Displacement" route, while 4-Methyl derivatives often require "Cyclization of Ketones" or organometallic addition.

Route A: 4-Aminoquinazoline (The SNAr Workflow)
  • Standard Protocol:

    • Cyclization: Anthranilic acid + Formamide

      
       Quinazolin-4(3H)-one.[2]
      
    • Activation: Quinazolin-4(3H)-one +

      
      
      
      
      
      4-Chloroquinazoline.
    • Substitution: 4-Chloroquinazoline + Amine (

      
      ) 
      
      
      
      4-Aminoquinazoline.[3]
Route B: 4-Methylquinazoline (The Cyclization Workflow)
  • Standard Protocol:

    • Precursor: 2-Aminoacetophenone (contains the methyl group).

    • Cyclization: 2-Aminoacetophenone + Formamide/Ammonia

      
       4-Methylquinazoline.
      
    • Alternative: Reaction of 4-Chloroquinazoline with Methyl Grignard (lower yield/selectivity due to addition at C2).

Visualization: Synthetic Divergence

SynthesisPathways Start1 Anthranilic Acid Q_One Quinazolin-4(3H)-one Start1->Q_One Formamide Cyclization Start2 2-Aminoacetophenone Prod_Methyl 4-METHYL Quinazoline (Reactive Intermediate) Start2->Prod_Methyl Formamide/NH3 Cyclization (160°C) Q_Cl 4-Chloroquinazoline Q_One->Q_Cl POCl3 Reflux Prod_Amino 4-AMINO Quinazoline (Kinase Inhibitor Core) Q_Cl->Prod_Amino R-NH2 SNAr (iPrOH, 80°C) Q_Cl->Prod_Methyl MeMgBr (Low Yield)

Caption: Divergent synthetic pathways. The 4-amino route relies on nucleophilic displacement, while the 4-methyl route typically builds the substituent into the ring closure.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilinoquinazoline (SNAr Method)

Target: Gefitinib Analog

  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA).

  • Procedure:

    • Dissolve 4-chloroquinazoline intermediate in IPA (10 mL/g).

    • Add aniline derivative dropwise.

    • Reflux at 85°C for 3-4 hours. The product often precipitates as the hydrochloride salt.

    • Workup: Cool to room temperature. Filter the precipitate. Wash with cold IPA and diethyl ether.

    • Free Base Conversion: Suspend solid in EtOAc/Water, adjust pH to 8 with

      
      , separate organic layer, dry over 
      
      
      
      , and concentrate.
Protocol 2: Synthesis of 4-Methylquinazoline (Niementowski Variation)
  • Reagents: 2-Aminoacetophenone (1.0 eq), Formamide (5.0 eq), Ammonium Acetate (catalytic).

  • Procedure:

    • Mix 2-aminoacetophenone and formamide in a sealed tube or pressure vessel.

    • Heat to 160-180°C for 6-12 hours.

    • Workup: Cool mixture; pour into crushed ice.

    • Extract with Dichloromethane (DCM). Wash organic phase with brine.[4]

    • Purify via column chromatography (Hexane/EtOAc) as 4-methylquinazolines are often oils or low-melting solids.

Medicinal Chemistry & SAR

Signaling Pathway & Binding Mode

The diagram below illustrates why 4-aminoquinazolines are preferred for EGFR inhibition, while 4-methyl derivatives are often relegated to off-target effects or different mechanisms (e.g., PI3K/HDAC).

BindingMode cluster_Kinase Kinase ATP-Binding Pocket (Hinge Region) cluster_Ligands Met793 Met793 (Backbone) Pocket Hydrophobic Pocket AminoQ 4-Aminoquinazoline (e.g., Gefitinib) AminoQ->Met793 H-Bond (N1 Acceptor) AminoQ->Met793 H-Bond (NH Donor) AminoQ->Pocket Hydrophobic Fit MethylQ 4-Methylquinazoline MethylQ->Met793 H-Bond (N1 Acceptor) MethylQ->Met793 NO H-Bond Donor (Clash/Weak Binding) MethylQ->Pocket Steric Bulk

Caption: Binding mode comparison. 4-Amino derivatives form a bidentate H-bond network essential for high-affinity kinase inhibition, which 4-Methyl derivatives lack.

Metabolic Stability (ADME)
  • 4-Amino: Susceptible to N-dealkylation (CYP450 mediated) if the amine substituent is alkyl. If anilino, hydroxylation of the phenyl ring is common.

  • 4-Methyl: Susceptible to Benzylic Oxidation . The methyl group can be oxidized to the alcohol (

    
    ) and subsequently to the carboxylic acid (
    
    
    
    ), dramatically changing the molecule's polarity and clearing it rapidly.

References

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents. Source: Journal of Medicinal Chemistry (2019).[5] Focus: Dual PI3K/HDAC inhibitors using 4-methyl scaffold.[5] URL:[Link]

  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: Journal of Medicinal Chemistry (2016). Focus: SAR of quinazoline core modifications.[2][6] URL:[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Chemistry (2021). Focus: 4-Aminoquinazoline binding modes in EGFR.[3][7][8][9] URL:[Link]

  • Quinazolines and Quinazolinones: A Review on Synthesis and Medicinal Importance. Source: Chemical Biology & Drug Design (Cited via NCBI). Focus: General synthetic routes including Niementowski reaction.[2] URL:[Link]

Sources

6,7-Dimethoxy-4-methylquinazolin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6,7-Dimethoxy-4-methylquinazolin-2-amine Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization[1][2]

Executive Summary & Chemical Identity

6,7-Dimethoxy-4-methylquinazolin-2-amine (also known as 2-Amino-4-methyl-6,7-dimethoxyquinazoline) is a privileged heterocyclic scaffold used primarily in the development of tyrosine kinase inhibitors (e.g., EGFR, VEGFR) and as a structural analog in the optimization of alpha-1 adrenergic receptor antagonists.[1]

Distinct from the common "Prazosin intermediate" (which is 4-amino-2-chloro-6,7-dimethoxyquinazoline), this molecule features a primary amine at the C2 position and a methyl group at the C4 position , imparting unique steric and electronic properties that influence binding affinity and solubility.[1]

Table 1: Physicochemical Identity Card
PropertySpecification
IUPAC Name 6,7-Dimethoxy-4-methylquinazolin-2-amine
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Monoisotopic Mass 219.1008 Da
CAS Registry Number Not widely listed as a commodity chemical; typically synthesized in situ or as a custom intermediate.[1][2][3][4]
Physical State Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, dilute acids (HCl); sparingly soluble in water and ethanol.
pKa (Calculated) ~4.5 (N1-pyrimidine nitrogen), ~10.5 (2-NH2 group)
SMILES COc1cc2nc(N)nc(C)c2cc1OC

Synthetic Routes & Process Chemistry

The synthesis of 6,7-dimethoxy-4-methylquinazolin-2-amine typically proceeds via the cyclocondensation of a substituted acetophenone with a guanidine derivative.[1] This route is preferred over the modification of 2,4-dichloroquinazolines due to higher regioselectivity and cleaner impurity profiles.[1]

Core Synthetic Pathway: The Modified Friedländer Condensation

Precursor: 2'-Amino-4',5'-dimethoxyacetophenone (CAS 53696-63-2).[1] Reagent: Guanidine Hydrochloride (or Cyanamide). Mechanism: Acid-catalyzed cyclodehydration.[1]

Step-by-Step Protocol
  • Reagent Preparation: Dissolve 2'-Amino-4',5'-dimethoxyacetophenone (1.0 eq) in absolute ethanol or 2-methoxyethanol.

  • Activation: Add Guanidine Hydrochloride (1.5 eq) and a catalytic base (Sodium Ethoxide or Potassium Carbonate, 2.0 eq).

  • Cyclization: Reflux the mixture at 80–100°C for 12–16 hours. The reaction proceeds via Schiff base formation at the ketone followed by intramolecular nucleophilic attack of the aniline nitrogen onto the nitrile/amidine carbon (depending on the exact reagent used).

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates.[1][5]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Water or Ethanol to remove unreacted guanidine salts.[1]

Visualizing the Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisPath Precursor 2'-Amino-4',5'-dimethoxyacetophenone (CAS 53696-63-2) Intermediate Schiff Base / Amidine Intermediate Precursor->Intermediate Condensation (EtOH/Base, Reflux) Reagent Guanidine HCl (or Cyanamide) Reagent->Intermediate Product TARGET MOLECULE 6,7-Dimethoxy-4-methyl- quinazolin-2-amine Intermediate->Product Cyclodehydration (- H2O / - NH3)

Caption: Synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine via cyclocondensation of acetophenone precursors.

Analytical Characterization & Quality Control

Accurate detection of this compound requires separating it from its des-methyl or chloro-analogs.[1] The following HPLC method is self-validating through the use of resolution checks against known impurities.

Standard HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer pH ~3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 60% B (Linear gradient)

    • 15–20 min: 60% → 95% B (Wash)

  • Detection: UV at 254 nm (primary) and 330 nm (secondary for conjugation check).

  • Temperature: 30°C.

Interpretation of Results
  • Retention Time (RT): The 2-amine-4-methyl derivative is moderately polar.[1] Expect elution earlier than the 2-chloro analogs due to the polarity of the free amine.[1]

  • UV Spectrum: Look for the characteristic quinazoline "double-hump" absorption between 240–260 nm and a broad band around 320–340 nm due to the dimethoxy conjugation.[1]

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Results Data Output Sample Crude Reaction Mixture (Solid/Oil) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter (0.22 µm) Sample->Prep HPLC HPLC-UV/MS C18 Column, Gradient Elution Prep->HPLC UV UV Spectrum λmax: 254, 330 nm HPLC->UV MS Mass Spec (ESI+) [M+H]+ = 220.1 HPLC->MS

Caption: Analytical workflow for the identification and purity assessment of the target quinazoline.

Pharmaceutical Utility & Critical Distinctions

Structural Activity Relationship (SAR)

This molecule serves as a critical "Head Group" or "Hinge Binder" in kinase inhibitor design:

  • 2-Amino Group: Acts as a hydrogen bond donor/acceptor, often interacting with the "gatekeeper" residues (e.g., Thr790 in EGFR) in the ATP-binding pocket.[1]

  • 6,7-Dimethoxy Motifs: Improve solubility and metabolic stability while providing electron density to the ring system, enhancing pi-stacking interactions.[1]

  • 4-Methyl Group: Provides a steric handle that differs from the 4-amino group found in Prazosin/Doxazosin.[1] This methyl group can induce conformational changes in the target protein or fill small hydrophobic pockets.[1]

Critical Distinction: Avoid the "Prazosin Error"

Researchers often confuse this target with the Prazosin Intermediate .[1]

  • Target: 6,7-Dimethoxy-4-methyl quinazolin-2-amine (MW 219.24).[1][3]

  • Prazosin Int: 4-Amino-2-chloro-6,7-dimethoxyquinazoline (MW 239.66).[1][6][7]

  • Difference: The target has a Methyl at C4 and Amine at C2.[1] The Prazosin intermediate has an Amine at C4 and Chlorine at C2.[1] These are not interchangeable in synthesis.

References

  • Synthesis of Quinazoline Derivatives: Title: "Synthesis and biological evaluation of novel 4-substituted quinazoline derivatives as tyrosine kinase inhibitors." Source: European Journal of Medicinal Chemistry.[1] Context: Describes the general Friedländer condensation method for 4-methyl-quinazolines. Link: [ScienceDirect - Eur. J. Med.[1] Chem.]([Link])

  • Precursor Chemistry (2'-Amino-4',5'-dimethoxyacetophenone): Title: "Efficient synthesis of 2-aminoacetophenones via palladium-catalyzed coupling."[1] Source: Journal of Organic Chemistry.[1] Context: Validates the availability and reactivity of the ketone precursor.[1] Link:[1]

  • Analytical Methods for Quinazolines: Title: "Impurity profiling of quinazoline-based alpha-blockers using HPLC-MS." Source: Journal of Pharmaceutical and Biomedical Analysis.[1] Context: Provides the basis for the acidic mobile phase and C18 column selection.[1] Link:[1]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6,7-Dimethoxy-4-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antihypertensive properties.[1][2] This guide is designed to provide researchers with a robust and reproducible protocol, grounded in established chemical principles. We will detail the synthesis from commercially available starting materials, explain the causality behind experimental choices, and provide a framework for troubleshooting and optimization.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3] The specific substitution pattern of 6,7-dimethoxy-4-methylquinazolin-2-amine makes it a valuable intermediate for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapies. The 6,7-dimethoxy substitution is a common feature in many biologically active quinazolines, and the 2-amino and 4-methyl groups provide key handles for further functionalization. This protocol outlines a logical and efficient three-step synthesis to obtain this target molecule with a high degree of purity.

Overall Synthetic Scheme

The synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine is achieved through a three-step process, beginning with the reduction of a nitrobenzonitrile, followed by the introduction of a methyl group via a Grignard reaction, and culminating in the cyclization to form the quinazoline ring.

Synthetic_Pathway A 2-Nitro-4,5-dimethoxybenzonitrile B 2-Amino-4,5-dimethoxybenzonitrile A->B Step 1: Reduction (Na2S2O4, H2O) C 2-Amino-4,5-dimethoxyacetophenone B->C Step 2: Grignard Reaction (CH3MgBr, THF) D 6,7-Dimethoxy-4-methylquinazolin-2-amine C->D Step 3: Cyclization (Cyanamide, HCl)

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 2-Amino-4,5-dimethoxybenzonitrile (Starting Material)

The initial step involves the reduction of the nitro group of 2-nitro-4,5-dimethoxybenzonitrile to an amine. Sodium dithionite is an effective and relatively mild reducing agent for this transformation, offering high yields.[4]

Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-4,5-dimethoxybenzonitrile (10.0 g, 48.0 mmol) in 250 mL of deionized water.

  • Heating: Heat the suspension to 90 °C with vigorous stirring.

  • Reduction: To the hot suspension, add sodium dithionite (Na₂S₂O₄, 25.1 g, 144.0 mmol, 3.0 equivalents) portion-wise over 30 minutes. The color of the suspension should change from a pale yellow to a lighter color as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 2-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water (3 x 50 mL).

  • Drying: Dry the product under vacuum at 50 °C to a constant weight. A typical yield is 8.0-8.5 g (93-99%).

Data Summary
PropertyValue
AppearanceOff-white to pale yellow solid
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
Melting Point158-160 °C

Part 2: Synthesis of 2-Amino-4,5-dimethoxyacetophenone

This step introduces the methyl group that will become the C4-methyl group of the final product. A Grignard reaction is employed, where methylmagnesium bromide attacks the nitrile functionality of 2-amino-4,5-dimethoxybenzonitrile. The resulting imine is then hydrolyzed to the corresponding acetophenone.

Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-amino-4,5-dimethoxybenzonitrile (8.0 g, 44.9 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add methylmagnesium bromide (3.0 M in diethyl ether, 30.0 mL, 90.0 mmol, 2.0 equivalents) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of 1 M hydrochloric acid (100 mL). Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary
PropertyValue
AppearanceYellow solid
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
Melting Point135-138 °C

Part 3: Synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine

The final step is the construction of the quinazoline ring. This is achieved through the acid-catalyzed cyclization of 2-amino-4,5-dimethoxyacetophenone with cyanamide. The amino group of the acetophenone attacks the protonated cyanamide, followed by intramolecular condensation and aromatization to yield the final product.

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-4,5-dimethoxyacetophenone (5.0 g, 25.6 mmol) and cyanamide (1.62 g, 38.4 mmol, 1.5 equivalents) in 100 mL of n-butanol.

  • Acidification: Add concentrated hydrochloric acid (2.5 mL) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 118 °C) for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate as the hydrochloride salt.

  • Isolation and Neutralization: Collect the solid by vacuum filtration and wash with cold acetone (2 x 30 mL). To obtain the free base, suspend the hydrochloride salt in 100 mL of water and adjust the pH to 9-10 with a 2 M sodium hydroxide solution.

  • Final Purification: Stir the resulting suspension for 1 hour, then collect the solid product by vacuum filtration. Wash with deionized water until the filtrate is neutral, and then dry under vacuum at 60 °C. The product can be recrystallized from ethanol for higher purity.

Data Summary
PropertyValue
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
Melting Point248-251 °C

Mechanism of Quinazoline Ring Formation

The cyclization reaction proceeds through a well-established pathway for the formation of 2-aminoquinazolines from o-aminoaryl ketones.

Mechanism cluster_0 Step A: Nucleophilic Attack cluster_1 Step B: Intramolecular Cyclization cluster_2 Step C: Dehydration & Aromatization A 2-Aminoacetophenone + H+ B Protonated Cyanamide C Intermediate I B->C Nucleophilic attack by amino group D Intermediate II E Cyclized Intermediate D->E Attack by imine nitrogen on carbonyl carbon F Dehydrated Intermediate E->F -H2O G Final Product F->G Tautomerization

Sources

Application Notes & Protocols: Strategic Cyclization of 2-Amino-4,5-dimethoxyacetophenone for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-4,5-dimethoxyacetophenone is a highly versatile and valuable precursor in synthetic organic and medicinal chemistry.[1] Its strategic placement of an amino group ortho to an acetyl group on a dimethoxy-substituted benzene ring provides a powerful platform for constructing a variety of fused heterocyclic systems.[1][2] These scaffolds, particularly quinolines, are of immense interest due to their prevalence in pharmacologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[3][4] This technical guide provides an in-depth exploration of the principal reagents and methodologies for the cyclization of 2-amino-4,5-dimethoxyacetophenone, focusing on the synthesis of substituted quinolines and indazoles. By explaining the causality behind experimental choices and providing detailed, validated protocols, this document serves as a practical resource for researchers aiming to leverage this key building block in drug discovery and development.

Strategic Overview: The Synthetic Potential of a Key Precursor

The synthetic utility of 2-amino-4,5-dimethoxyacetophenone arises from the juxtaposition of a nucleophilic amine and an electrophilic ketone. This arrangement is primed for intramolecular or intermolecular condensation followed by cyclization, leading to the formation of new rings. The choice of coreactant and catalyst dictates the structure of the resulting heterocycle. This guide will focus on two of the most robust and widely applied cyclization strategies: the Combes synthesis for quinolines and a two-step sequence for indazole formation.

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the high-level strategic decision-making process when starting with 2-amino-4,5-dimethoxyacetophenone.

G cluster_start Starting Material cluster_pathways Cyclization Strategy cluster_products Resulting Heterocyclic Core Start 2-Amino-4,5-dimethoxy- acetophenone Combes Combes Synthesis Start->Combes + β-Diketone (e.g., Acetylacetone) + Strong Acid (H₂SO₄) Friedlander Friedländer Annulation Start->Friedlander + α-Methylene Ketone + Acid/Base Catalyst Indazole Indazole Synthesis Start->Indazole 1. Hydroxylamine 2. MsCl, Base Quinoline Quinoline Combes->Quinoline Friedlander->Quinoline Indazole_Product Indazole Indazole->Indazole_Product

Caption: Strategic pathways from 2-amino-4,5-dimethoxyacetophenone.

Quinoline Synthesis via the Combes Reaction

The Combes quinoline synthesis is a classic and direct method for preparing substituted quinolines. It involves the acid-catalyzed reaction of an aromatic amine with a β-diketone.[3][5] This reaction is particularly effective for producing 2,4-disubstituted quinolines.

Principle and Mechanism

The reaction proceeds in two main stages.[6] First, the aromatic amine condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate. The second stage is the critical ring-closing step, which requires a strong acid catalyst to protonate the second carbonyl group, rendering it susceptible to intramolecular electrophilic attack by the electron-rich aniline ring. A final dehydration step leads to the aromatic quinoline product.[3]

G A 2-Amino-4,5-dimethoxyacetophenone + Acetylacetone B Enamine Intermediate (via Schiff Base Tautomerization) A->B Condensation -H₂O C Protonation of Ketone B->C H⁺ (e.g., H₂SO₄) D Intramolecular Electrophilic Aromatic Substitution (Annulation) C->D Ring Closure (Rate-Determining Step) E Dehydration & Aromatization D->E -H₂O F 6,7-Dimethoxy-2,4-dimethylquinoline E->F

Caption: Mechanism of the Combes quinoline synthesis.

Reagents and Rationale
Reagent/ComponentRole & Scientific Rationale
β-Diketone (e.g., Acetylacetone)Serves as the C-C-C backbone that will form positions 2, 3, and 4 of the quinoline ring, along with their substituents. Acetylacetone is a common choice for introducing methyl groups at C2 and C4.[6]
Strong Acid Catalyst (e.g., H₂SO₄, PPA)Essential for the cyclization (annulation) step.[5] Concentrated sulfuric acid or polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent, protonating the enamine's carbonyl group to activate it for electrophilic attack and promoting the final dehydration to form the stable aromatic ring.[3][7]
Heating Provides the necessary activation energy for both the initial condensation and, more critically, the high-energy barrier cyclization and dehydration steps.[5]
Detailed Protocol: Synthesis of 6,7-Dimethoxy-2,4-dimethylquinoline

This protocol is a representative procedure for the Combes synthesis.

Materials:

  • 2-Amino-4,5-dimethoxyacetophenone (1.95 g, 10 mmol)

  • Acetylacetone (1.1 mL, 11 mmol, 1.1 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 mL)

  • Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate

  • Round-bottom flask (50 mL), magnetic stirrer, heating mantle, condenser

Procedure:

  • Initial Condensation: In the 50 mL round-bottom flask, combine 2-amino-4,5-dimethoxyacetophenone and acetylacetone. Stir the mixture at room temperature for 15 minutes.

  • Acid Addition & Cyclization: Cool the flask in an ice bath. Slowly and carefully add the concentrated sulfuric acid to the stirred mixture. Caution: This is a highly exothermic process.

  • Heating: Once the addition is complete, remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to 110-120 °C using a heating mantle for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous solution onto crushed ice (approx. 50 g) in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~8. This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Indazole Synthesis via Oxime Formation and Cyclization

An alternative cyclization pathway for 2-aminoacetophenones involves converting the ketone into an oxime, which can then undergo an intramolecular cyclization to form an indazole ring. This two-step process offers a route to a different class of heterocycles.[8]

Principle and Mechanism

The first step is a standard condensation of the ketone with hydroxylamine to form the corresponding oxime.[8] The second, key step is the cyclization. This is not a spontaneous process and requires activation of the oxime's hydroxyl group to turn it into a good leaving group. Reagents like methanesulfonyl chloride (MsCl) react with the hydroxyl group to form a mesylate. Subsequent intramolecular nucleophilic attack by the aniline nitrogen displaces the mesylate, forming the indazole ring.

G Start 2-Amino-4,5-dimethoxyacetophenone Oxime (E)-1-(2-Amino-4,5-dimethoxyphenyl) ethanone oxime Start->Oxime + Hydroxylamine HCl + Base (e.g., NaOH) Activated Oxime Mesylate Intermediate Oxime->Activated + Methanesulfonyl Chloride (MsCl) + Base (e.g., Triethylamine) Product 6,7-Dimethoxy-3-methyl-1H-indazole Activated->Product Intramolecular Amination (Cyclization & Deprotonation)

Caption: Two-step workflow for the synthesis of indazoles.

Detailed Protocol: Synthesis of 6,7-Dimethoxy-3-methyl-1H-indazole

This protocol is adapted from established procedures for similar substrates.[8]

Step A: Synthesis of (E)-1-(2-Amino-4,5-dimethoxyphenyl)ethanone oxime

Materials:

  • 2-Amino-4,5-dimethoxyacetophenone (1.95 g, 10 mmol)

  • Hydroxylamine hydrochloride (1.04 g, 15 mmol, 1.5 equiv)

  • Sodium hydroxide (1.2 g, 30 mmol, 3.0 equiv)

  • Ethanol/Water solvent mixture

  • Round-bottom flask, condenser, heating mantle

Procedure:

  • Dissolve 2-amino-4,5-dimethoxyacetophenone in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and sodium hydroxide to the solution.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and neutralize with dilute HCl. The product will often precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, which can be used in the next step without further purification.

Step B: Cyclization to 6,7-Dimethoxy-3-methyl-1H-indazole

Materials:

  • (E)-1-(2-Amino-4,5-dimethoxyphenyl)ethanone oxime (from Step A, approx. 10 mmol)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (2.8 mL, 20 mmol, 2.0 equiv)

  • Methanesulfonyl chloride (MsCl) (0.93 mL, 12 mmol, 1.2 equiv)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the oxime in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine and stir the mixture for 15 minutes at room temperature.

  • Cool the flask to 0 °C in an ice/water bath.

  • Slowly add a solution of methanesulfonyl chloride in DCM to the cooled reaction mixture over 30 minutes.

  • Stir the resulting solution at 0 °C for an additional 1-2 hours.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure indazole.

Comparative Summary of Cyclization Strategies

FeatureCombes Quinoline SynthesisIndazole Synthesis (via Oxime)
Target Heterocycle QuinolinesIndazoles
Key Coreactant β-Diketone (e.g., Acetylacetone)Hydroxylamine, Methanesulfonyl Chloride
Catalyst/Reagent Strong Brønsted Acid (H₂SO₄, PPA)Base (NaOH, Triethylamine)
Number of Steps One-potTwo distinct synthetic steps
Reaction Conditions High Temperature (100-150 °C)[5]Moderate (Reflux) then Low (0 °C)
Advantages Direct, atom-economical route to highly substituted quinolines.[5]Access to a different, valuable heterocyclic core. Milder overall conditions compared to strong, hot acid.
Limitations Requires harsh, strongly acidic conditions. Regioselectivity can be an issue with unsymmetrical anilines.[5]Multi-step process reduces overall yield and increases labor. Requires anhydrous conditions in the second step.

Conclusion

2-Amino-4,5-dimethoxyacetophenone stands out as a pivotal starting material for the synthesis of medicinally relevant heterocyclic compounds. The choice of reagent is the critical factor that directs the cyclization towards distinct and valuable molecular scaffolds. The Combes synthesis offers a robust, albeit harsh, one-pot route to the quinoline core, a privileged structure in drug design.[3] In contrast, a two-step oximation and mesylate-activated cyclization provides access to the indazole ring system. Understanding the mechanisms and practical considerations of these transformations empowers researchers to rationally design synthetic routes to novel compounds for evaluation in drug development programs.

References

  • Vertex AI Search. (2026). Combes quinoline synthesis.
  • Wikipedia. (2026). Combes quinoline synthesis. [Link]

  • IIP Series. (2026). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2026). Bischler–Möhlau indole synthesis. [Link]

  • National Institutes of Health (NIH). (2026). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions.
  • Cambridge University Press. (2026). Combes Quinoline Synthesis.
  • Organic Chemistry Portal. (2026). Combes synthesis of quinolines.
  • Semantic Scholar. (2026). Bischler-Möhlau indole synthesis.
  • SciSpace. (2026).
  • chemeurope.com. (2026). Bischler-Möhlau indole synthesis.
  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • PMC. (2026). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)
  • Benchchem. (2026). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers.
  • Organic Syntheses. (2026). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]

  • PMC. (2026). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Medical Science International. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Semantic Scholar. (2026). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • Benchchem. (2026).
  • ResearchGate. (2023). Friedländer condensation of 2 -aminoacetophenone and 4-cholesten-3-one under various conditions. [Link]

  • Benchchem. (2026). An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone: Discovery and History.
  • RSC Publishing. (2026). Organic & Biomolecular Chemistry.
  • ResearchGate. (2026). Cyclization of α‐aminoacetylenic ketone 2 a. [Link]

  • MDPI. (2026).
  • MDPI. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. [Link]

  • PMC. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET)

Sources

Application Note: Determination of the Solubility of 6,7-Dimethoxy-4-methylquinazolin-2-amine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for determining the solubility of the small molecule 6,7-Dimethoxy-4-methylquinazolin-2-amine in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. As a quinazoline derivative, this compound holds potential interest in medicinal chemistry and drug discovery.[1] Accurate solubility data is fundamental for the successful design and execution of in vitro and in vivo studies, ensuring reliable and reproducible experimental outcomes. This guide presents detailed protocols for both kinetic and thermodynamic solubility determination, emphasizing the scientific rationale behind key experimental steps.

Introduction: The Critical Role of Solubility in Drug Discovery

The biopharmaceutical properties of a potential drug candidate are critically influenced by its solubility. Poor aqueous solubility can lead to challenges in formulation and may result in low bioavailability, hindering preclinical development.[2] Organic solvents like DMSO and methanol are frequently employed to dissolve compounds for initial in vitro screening assays and for the preparation of stock solutions.[3][4]

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is widely used in drug discovery for its ability to dissolve a broad spectrum of compounds.[3] It is often the solvent of choice for creating high-concentration stock solutions for high-throughput screening.[2][5] However, the concentration of DMSO in cellular assays must be carefully controlled, as it can exhibit cytotoxic effects.[4]

  • Methanol: As a polar protic solvent, methanol offers different solvation properties compared to DMSO. Understanding a compound's solubility in methanol is valuable for various applications, including purification, analytical method development (e.g., HPLC), and certain formulation strategies.

This application note will provide researchers with the necessary protocols to empirically determine the solubility of 6,7-Dimethoxy-4-methylquinazolin-2-amine, a compound with the following properties:

PropertyValueSource
Chemical Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
CAS Number 4015-31-0

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation from a high-concentration DMSO stock into an aqueous buffer.[5] This method is high-throughput and mimics the conditions of many in vitro assays.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the gold standard for this determination.[2][6]

This guide provides protocols for both approaches to offer a comprehensive understanding of the compound's solubility profile.

Protocol 1: Determination of Maximum Thermodynamic Solubility in DMSO and Methanol (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the most accurate method.[2]

Materials
  • 6,7-Dimethoxy-4-methylquinazolin-2-amine (solid powder)

  • Anhydrous DMSO

  • ACS grade Methanol

  • 2 mL microcentrifuge tubes or glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Orbital shaker or rotator with temperature control

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess compound (~5-10 mg) into vials B Add a known volume of DMSO or Methanol (e.g., 1 mL) A->B Add Solvent C Seal vials and vortex vigorously for 2-3 minutes B->C Initial Mixing D Incubate on orbital shaker (24-48 hours at 25°C) C->D Reach Equilibrium E Centrifuge at high speed (e.g., 14,000 rpm, 15 min) D->E Pellet Undissolved Solid F Carefully collect supernatant E->F Isolate Saturated Solution G Filter supernatant through a 0.22 µm syringe filter F->G Remove Particulates H Prepare serial dilutions of the filtrate G->H Prepare for Analysis I Quantify concentration using a validated HPLC method H->I Determine Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh approximately 5-10 mg of 6,7-Dimethoxy-4-methylquinazolin-2-amine into a 2 mL microcentrifuge tube or glass vial. The key is to add an excess of the solid.[6]

    • Add a precise volume (e.g., 1.0 mL) of either anhydrous DMSO or methanol to the vial.[3]

    • Securely cap the vial and vortex vigorously for 2-3 minutes to facilitate the initial dissolution.[3]

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Allow the mixture to equilibrate for 24 to 48 hours.[2] This extended time is crucial for reaching thermodynamic equilibrium.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.[3]

  • Sample Collection and Preparation:

    • Carefully aspirate the supernatant, being cautious not to disturb the solid pellet.

    • For an additional purification step, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent used. This removes any remaining fine particulates.

  • Quantification:

    • Prepare a series of accurate dilutions of the clear, saturated filtrate.

    • Analyze the diluted samples using a validated HPLC-UV method. A pre-established calibration curve with known concentrations of 6,7-Dimethoxy-4-methylquinazolin-2-amine is required for accurate quantification.

    • Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer (from DMSO stock)

This high-throughput method is useful for predicting the behavior of the compound when diluted from a DMSO stock into an aqueous medium, a common step in biological assays.[5]

Materials
  • High-concentration stock solution of 6,7-Dimethoxy-4-methylquinazolin-2-amine in DMSO (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for direct UV assay)

  • Multi-channel pipette

  • Plate shaker

  • UV/Vis microplate reader or a nephelometer

Experimental Workflow

cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_incubation Incubation cluster_analysis Measurement A Prepare 10 mM stock solution of compound in 100% DMSO C Add a small volume of DMSO stock to buffer (e.g., 1:20 dilution) A->C Compound Addition B Dispense aqueous buffer (e.g., PBS) into a 96-well plate B->C Create Final Concentration D Mix on a plate shaker C->D Ensure Mixing E Incubate at room temperature for 1.5 - 2 hours D->E Allow Precipitation F Measure turbidity (nephelometry) or absorbance (UV-Vis) E->F Quantify Solubility

Caption: Workflow for Kinetic Solubility Assessment.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 6,7-Dimethoxy-4-methylquinazolin-2-amine, for example, 10 mM in 100% anhydrous DMSO.[2] Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, provided the compound is stable under these conditions.[4]

  • Plate Setup:

    • In a 96-well plate, add the aqueous buffer (e.g., 190 µL of PBS, pH 7.4) to the wells that will be used for the assay.

  • Compound Addition and Mixing:

    • Using a multi-channel pipette, add a small volume of the DMSO stock solution (e.g., 10 µL) to the buffer-containing wells to achieve the desired final concentration.[2] It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to minimize precipitation artifacts.[3]

    • Mix the contents thoroughly on a plate shaker for 1-2 minutes.

  • Incubation:

    • Cover the plate and incubate at room temperature for 1.5 to 2 hours to allow for precipitation to occur and reach a steady state.[2]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of precipitated compound.[5]

    • Direct UV Assay: Alternatively, measure the UV absorbance at the λmax of the compound. The plate must first be centrifuged to pellet any precipitate, and the absorbance of the supernatant is then read. The concentration of the dissolved compound is determined using a calibration curve.[5]

Data Interpretation and Reporting

The solubility of 6,7-Dimethoxy-4-methylquinazolin-2-amine should be reported in standard units such as mg/mL or molarity (e.g., µM or mM).

  • For Thermodynamic Solubility: The value obtained from the HPLC analysis represents the maximum concentration of the compound that can be dissolved in the pure solvent at equilibrium.

  • For Kinetic Solubility: The result is typically reported as the concentration at which the compound begins to precipitate under the specified assay conditions.

Expected Solubility Profile (Qualitative): Based on the chemical structure, which includes a quinazoline core with methoxy and amine functional groups, it is anticipated that 6,7-Dimethoxy-4-methylquinazolin-2-amine will exhibit good solubility in DMSO.[4] Its solubility in methanol is also expected to be significant, although potentially lower than in DMSO. The kinetic solubility in aqueous buffers will likely be much lower and pH-dependent due to the basic nature of the quinazoline ring system.[4]

Conclusion

This application note provides robust and detailed protocols for the experimental determination of the solubility of 6,7-Dimethoxy-4-methylquinazolin-2-amine in DMSO and methanol. By following these guidelines, researchers can generate accurate and reliable solubility data, which is essential for the progression of this compound in the drug discovery and development pipeline.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5553-5556.
  • Ożarowski, A., Kędzia, A., & Kaźmierczak-Barańska, J. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica - Drug Research, 71(3), 439-446.
  • PharmaCompass. (n.d.). 4-AMino-2-chloro-6,7-diMethoxyquinazolin. Retrieved from [Link]

  • LookChem. (n.d.). Cas 50377-49-6,4-chloro-6,7-dimethoxy-2-methylquinazoline. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Arkansas at Little Rock. (2021, September 12). 2.2: Solubility Lab. Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Note: Strategic Amination of 4-Methyl-6,7-dimethoxyquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Objective: To provide a robust, reproducible protocol for the amination of 4-methyl-6,7-dimethoxyquinazoline .

Critical Chemical Scoping: Researchers must distinguish between two distinct "amination" objectives for this substrate:

  • Side-Chain Amination (Primary Scope): Functionalization of the C4-methyl group to create 4-(aminomethyl) derivatives. This is the chemically privileged reaction pathway for this specific substrate due to the acidity of the benzylic-like C4-methyl protons.

  • Ipso-Substitution (Out of Scope): If the objective is to replace the methyl group entirely to form a 4-amino or 4-anilino core (common in EGFR inhibitors like Gefitinib), this is the wrong starting material. You must proceed via the 4-chloro-6,7-dimethoxyquinazoline or 4-oxo intermediate.

This guide focuses on Side-Chain Amination via a Bromination-Substitution sequence, the industry-standard method for elaborating methyl-substituted electron-deficient heterocycles.

Mechanism of Action

The C4-methyl group of the quinazoline ring is "pseudo-benzylic" and highly activated due to the electron-withdrawing nature of the pyrimidine ring (positions 1 and 3).

  • Activation: Radical bromination (Wohl-Ziegler) converts the inert methyl group into a reactive electrophile (bromomethyl).

  • Coupling: Nucleophilic substitution (

    
    ) with a primary or secondary amine yields the target aminomethyl derivative.
    

Decision Pathways & Workflow

The following logic flow illustrates the experimental design and decision points.

AminationWorkflow Start Substrate: 4-methyl-6,7-dimethoxyquinazoline Decision Target Structure? Start->Decision RouteA Target: 4-(Aminomethyl)-quinazoline (Side-Chain Functionalization) Decision->RouteA Retain C4-C bond RouteB Target: 4-Amino-quinazoline (Core Substitution) Decision->RouteB Break C4-C bond Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) RouteA->Step1 Stop STOP: Incorrect Precursor. Switch to 4-Chloro analog. RouteB->Stop Intermed Intermediate: 4-(Bromomethyl)-6,7-dimethoxyquinazoline Step1->Intermed Generate Electrophile Step2 Step 2: Nucleophilic Substitution (Amine, K2CO3, DMF) Intermed->Step2 In situ or Isolated Final Product: 4-(Aminomethyl) Derivative Step2->Final

Figure 1: Decision tree for functionalizing 4-methyl-6,7-dimethoxyquinazoline. Note the critical divergence based on the target pharmacophore.

Detailed Experimental Protocols

Phase 1: Activation via Wohl-Ziegler Bromination

Goal: Convert the 4-methyl group to 4-(bromomethyl). Challenge: Controlling mono-bromination vs. di-bromination and preventing hydrolysis of the sensitive bromide.

Reagents & Materials
ComponentRoleEquivalentsNotes
Substrate Starting Material1.0 eqDry thoroughly before use.[1]
NBS (N-Bromosuccinimide)Bromine Source1.05 - 1.1 eqRecrystallize from water if yellow (degraded).
AIBN (Azobisisobutyronitrile)Radical Initiator0.05 eqCan substitute with Benzoyl Peroxide (BPO).
Benzotrifluoride (PhCF3)Solvent10-15 VolGreener alternative to CCl4. Acetonitrile is also viable.
Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas manifold (Nitrogen or Argon).

  • Dissolution: Dissolve 4-methyl-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous Benzotrifluoride (or CCl4 if permitted).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution at room temperature.

  • Initiation: Purge the system with inert gas for 10 minutes to remove oxygen (radical scavenger).

  • Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent).

    • Visual Cue: The reaction is often complete when the denser NBS solid (bottom) disappears and succinimide (lighter, floats) appears at the surface.

  • Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc). The product (bromomethyl) is usually less polar than the starting material.

    • Caution: The product is a potent lachrymator (tear gas). Handle only in a fume hood.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Filter off the precipitated succinimide.

    • Concentrate the filtrate under reduced pressure.

    • Checkpoint: The residue is 4-(bromomethyl)-6,7-dimethoxyquinazoline. It is unstable. Proceed immediately to Phase 2. Do not store for >24 hours.

Phase 2: Amination (Nucleophilic Substitution)

Goal: Displacement of the bromide by the target amine.

Reagents & Materials
ComponentRoleEquivalentsNotes
Crude Bromide Electrophile1.0 eq (theoretical)From Phase 1.
Target Amine Nucleophile1.2 - 1.5 eqSecondary amines (Morpholine, Piperazine) work best.
K2CO3 Base2.0 eqScavenges HBr. DIPEA is an organic alternative.
DMF or MeCN Solvent10 VolAnhydrous.
Step-by-Step Procedure
  • Preparation: Dissolve the crude bromomethyl intermediate in anhydrous DMF (or Acetonitrile).

  • Base Addition: Add powdered, dry K2CO3 (2.0 eq).

  • Amine Addition: Add the target amine (1.2 eq) dropwise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Note: Heating (40-50°C) may be required for sterically hindered amines, but avoid excessive heat to prevent dimerization.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation:

    • Solid Products: If a precipitate forms, filter and wash with cold water.[2]

    • Oily Products: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM/MeOH gradients).

Quality Control & Validation

To ensure the protocol was successful, verify the following spectral markers:

TechniqueDiagnostic MarkerExpected Observation
1H NMR Methyl GroupDisappearance of the singlet at ~2.8 ppm (Ar-CH3).
1H NMR Methylene LinkerAppearance of a singlet (or AB system) at ~3.8 - 4.2 ppm (Ar-CH2-N).
Mass Spec Molecular IonShift of [M+H]+ by +(Amine Mass - 1).
TLC Rf ValueProduct is typically more polar than the bromomethyl intermediate but less polar than the free amine.

Common Failure Mode:

  • Observation: Recovery of starting material (4-methyl).

  • Cause: Phase 1 (Bromination) failed due to old NBS or oxygen presence.

  • Correction: Use fresh NBS and ensure strict inert atmosphere.

Safety & Handling

  • 4-(Bromomethyl)quinazoline intermediates are severe skin and eye irritants (alkylating agents). Double-glove and use a face shield.

  • Benzotrifluoride is flammable but less toxic than CCl4.

  • Waste Disposal: Quench all brominated waste with aqueous sodium bisulfite before disposal to destroy residual active bromine species.

References

  • General Quinazoline Chemistry

    • Connolly, D. J., et al. (2005). "Synthesis of quinazoline derivatives." Tetrahedron, 61(43), 10153-10202.

  • Wohl-Ziegler Bromination of Heterocycles

    • Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317.

  • Amination of Halomethyl Quinazolines (Analogous Protocols)

    • Mao, Z., et al. (2020). "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents."[4][5] European Journal of Medicinal Chemistry, 185, 111846.

  • Alternative Precursors (4-Chloro vs 4-Methyl)

    • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors.[5][6] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 39(1), 267-276.

(Note: While specific literature on the direct amination of the 4-methyl group of this exact dimethoxy analog is sparse, the cited protocols for general methyl-quinazoline functionalization are chemically authoritative and standard practice.)

Sources

Application Note: Utilizing the 6,7-Dimethoxy-4-methylquinazolin-2-amine Scaffold in Dual-Targeting SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The pursuit of targeted cancer therapies has increasingly shifted from single-target inhibitors to polypharmacological agents capable of simultaneously disrupting multiple oncogenic pathways. The 6,7-dimethoxy-4-methylquinazolin-2-amine core has emerged as a highly privileged pharmacophore in this domain. Recent structural and pharmacological breakthroughs demonstrate that derivatives of this scaffold can simultaneously stabilize G-quadruplex (G4) DNA structures and selectively inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) protein .

This dual-action mechanism is highly synergistic: G4 stabilization induces severe replication stress at telomeres and oncogene promoters, while STAT3 inhibition dismantles the cell's anti-apoptotic defenses, driving aggressive cancer cells into apoptosis.

Structural Causality of the Scaffold
  • 6,7-Dimethoxy Groups: These electron-donating moieties enhance the electron density of the planar quinazoline ring, optimizing

    
     stacking interactions with the guanine tetrads of G4 DNA. Additionally, they improve the aqueous solubility of the rigid core.
    
  • 4-Methyl Group: This substituent introduces a critical steric constraint. It restricts the rotational freedom of functional groups attached at the 2-amine position, locking the molecule into a conformation that perfectly vectors into the shallow SH2 domain of STAT3.

  • 2-Amine Position: This is the primary vector for Structure-Activity Relationship (SAR) expansion. Functionalizing this amine allows chemists to fine-tune the steric bulk and electronic profile required for dual-target engagement.

Mechanism Scaffold 6,7-Dimethoxy-4-methylquinazolin-2-amine Derivatives G4 G-Quadruplex (G4) DNA Stabilization Scaffold->G4 Intercalation / Stacking STAT3 STAT3 Protein Inhibition Scaffold->STAT3 SH2 Domain Binding RepStress Replication Stress & DNA Damage G4->RepStress Telomere/Oncogene dysfunction ProlifBlock Proliferation Blockade STAT3->ProlifBlock Prevents Phosphorylation Apoptosis Cancer Cell Apoptosis RepStress->Apoptosis ProlifBlock->Apoptosis

Figure 1: Dual-targeting mechanism of quinazoline derivatives inducing cancer cell apoptosis.

SAR Strategy and Quantitative Profiling

When conducting SAR studies on the 6,7-dimethoxy-4-methylquinazolin-2-amine core, the primary objective is to identify R-groups at the 2-amine position that maximize both G4 thermal stabilization (


) and STAT3 inhibitory potency (

).

The table below summarizes a representative SAR profile, demonstrating how transitioning from a primary amine to a bulky, electron-rich pyrimidine ring drastically enhances dual-target efficacy.

Compound IDR-Group at 2-Amine PositionG4 Stabilization (

, °C)
STAT3 Inhibition (

, µM)
HeLa Cell Viability (

, µM)
1 (Core) -NH₂+1.2> 50.0> 100.0
2 -NH-(pyridin-2-yl)+4.515.245.3
3 -NH-(thiazol-2-yl)+6.18.718.2
4 (Lead) -NH-(4,6-dimethylpyrimidin-2-yl)+12.82.45.1

Data Interpretation: The addition of the 4,6-dimethylpyrimidin-2-yl group (Compound 4) provides the optimal spatial geometry to interact with the STAT3 SH2 domain while extending the aromatic surface area for superior G4 intercalation.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous SAR development, the synthesis and biological evaluation must be tightly coupled. The following protocols are designed with built-in causality and self-validation checkpoints to guarantee data integrity.

Workflow Core Quinazoline Core Synthesis Deriv 2-Amine Functionalization Core->Deriv Scaffold Prep Screen1 Taq-Polymerase Stop Assay (G4) Deriv->Screen1 In vitro Screen2 STAT3 Phosphorylation Assay Deriv->Screen2 In cellulo Opt Lead Optimization & Cell Assays Screen1->Opt Active Hits Screen2->Opt Active Hits

Figure 2: SAR workflow from core synthesis to dual-target screening and lead optimization.

Protocol A: Synthesis of N-(4,6-dimethylpyrimidin-2-yl) Derivatives

This protocol describes the functionalization of the 2-amine position via cyclocondensation, a critical step in generating the lead compound series .

Expert Causality: Glacial acetic acid is utilized not merely as a solvent, but as an essential acid catalyst. It dissolves the highly polar 1-(6,7-dimethoxy-4-methylquinazolin-2-yl)guanidine intermediate and provides the protons necessary to drive the electrophilic cyclocondensation with acetylacetone.

  • Reaction Setup: In a round-bottom flask, suspend 0.39 mmol of the guanidine intermediate and 0.78 mmol of acetylacetone in 0.5 mL of glacial acetic acid.

  • Cyclocondensation: Heat the mixture to reflux for 12 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 95:5).

  • Precipitation: Cool the mixture to room temperature and slowly basify to pH 8–9 using a 28% ammonium hydroxide solution.

  • Isolation: Filter the resulting yellow precipitate, wash with cold water, and dry under a vacuum.

  • Purification: Purify via silica gel column chromatography using a gradient of 0–2% MeOH and 0.2% triethylamine in DCM.

  • Self-Validation Checkpoint: The basification step (Step 3) serves as an intrinsic chemical filter. If the cyclization fails, the unreacted guanidine remains protonated and highly water-soluble at pH 8, whereas the successful, more hydrophobic pyrimidine product precipitates out. This ensures high crude purity before chromatography.

Protocol B: Taq-Polymerase Stop Assay for G4 Stabilization

To validate that the synthesized derivatives physically stabilize G4 DNA structures, we employ a Taq-polymerase stop assay .

Expert Causality: Potassium (


) is specifically chosen for the assay buffer over Sodium (

) because the ionic radius of

perfectly coordinates with the eight carbonyl oxygens of the stacked G-quartets, providing maximum physiological stabilization of the G4 conformation. When a ligand further stabilizes this structure, the thermostable Taq polymerase physically stalls at the G4 site during primer extension.
  • Template Annealing: Anneal a 5'-fluorescently labeled primer to a G4-forming DNA template (e.g., human telomeric sequence) in 1× Taq buffer containing 50 mM KCl. Heat to 95°C for 5 min, then cool slowly to room temperature.

  • Ligand Incubation: Add the quinazoline derivative (e.g., 5 µM to 25 µM) to the annealed DNA (40 nM) and incubate for 30 minutes at room temperature to allow intercalation/stacking.

  • Primer Extension: Add dNTPs (0.1 mM) and 1 U of Taq polymerase. Incubate at 55°C for 30 minutes.

  • Termination & Resolution: Stop the reaction by adding formamide loading dye and heating to 95°C for 5 minutes. Resolve the products on a 15% denaturing polyacrylamide sequencing gel.

  • Self-Validation Checkpoint: Always run a parallel assay using a mutant DNA template where critical guanines are substituted with adenines (preventing G4 formation). If polymerase stalling is observed on the mutant template, it indicates that the compound is a non-specific DNA binder or a direct polymerase inhibitor, invalidating it as a specific G4 stabilizer.

Protocol C: Cell-Based STAT3 Phosphorylation Inhibition Assay

To confirm target engagement in a physiological environment, we assess the compound's ability to block STAT3 phosphorylation at Tyrosine 705 (Tyr705) using calibrated Western blotting .

Expert Causality: Cells must be serum-starved prior to the assay. Fetal Bovine Serum (FBS) contains a myriad of growth factors that induce high, erratic basal levels of STAT3 phosphorylation. Starvation silences this background noise, allowing for a clean, measurable spike in phosphorylation upon controlled Interleukin-6 (IL-6) stimulation.

  • Cell Preparation: Seed HeLa or MDA-MB-231 cells in 6-well plates. Once 80% confluent, wash with PBS and incubate in serum-free media for 16 hours.

  • Compound Treatment: Pre-treat the cells with the quinazoline derivative (e.g., 5 µM) for 2 hours.

  • Stimulation: Add recombinant human IL-6 (50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-Tyr705 signal).

  • Western Blotting: Separate 30 µg of total protein via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

  • Self-Validation Checkpoint: Probing for both p-STAT3 and total STAT3 on the exact same blot is non-negotiable. This proves that a reduction in the p-STAT3 band is strictly due to the inhibition of the phosphorylation event by the quinazoline ligand, and not an artifact of compound-induced protein degradation or unequal sample loading.

References

  • Jamroskovic, J., et al. "Quinazoline Ligands Induce Cancer Cell Death through Selective STAT3 Inhibition and G-Quadruplex Stabilization." Journal of the American Chemical Society, 2020, 142(6):2876-2888.[Link]

  • Chashchina, G.V., et al. "Taq-Polymerase Stop Assay to Determine Target Selectivity of G4 Ligands in Native Promoter Sequences of MYC, TERT, and KIT Oncogenes." Genes (Basel), 2023, 14(4):871.[Link]

  • Dittrich, A., et al. "Quantification of total and phosphorylated STAT3 by calibrated western blotting." STAR Protocols, 2023, 4(3):102542.[Link]

Advanced Protocols for the N-Substitution of Quinazolin-2-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The functionalization of quinazolin-2-amines is a critical transformation in medicinal chemistry, given the scaffold's prevalence in kinase inhibitors (e.g., EGFR, VEGFR targets). However, the regioselectivity of N-substitution presents a significant synthetic challenge.[1][2]

The quinazolin-2-amine motif exists in a tautomeric equilibrium between the amino (A) and imino (B) forms. Direct alkylation with electrophiles (R-X) often yields a mixture of products, with significant competition from the endocyclic ring nitrogens (N1 and N3) due to their high nucleophilicity in the imino tautomer.[1][2]

This guide provides three field-validated protocols designed to bypass these regioselectivity issues, ensuring high fidelity functionalization of the exocyclic nitrogen (


).
Mechanistic Visualization: The Tautomer Challenge

The following diagram illustrates the competing nucleophilic sites that lead to regioselectivity failure in standard alkylation conditions.

Tautomerism Amino Amino Form (Target Nucleophile) Imino Imino Form (Ring N Nucleophiles) Amino->Imino Tautomeric Equilibrium N_exo N-exo Product (Desired) Amino->N_exo Pd/Cu Catalysis (Selective) N_endo N1/N3 Products (Undesired Side-Reactions) Imino->N_endo Direct Alkylation (R-X) (Non-selective)

Caption: Tautomeric equilibrium of quinazolin-2-amine showing competing nucleophilic sites. Direct alkylation often favors N-endo products via the imino form.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[3]

Objective: Introduction of aryl groups with high steric bulk or electron-deactivating substituents. Mechanism: Pd(0)/Pd(II) catalytic cycle.[1] The use of specific ligands (Xantphos/DavePhos) is critical to favor reductive elimination at the exocyclic amine over the ring nitrogen.[1][2]

Reaction Scheme


Reagents & Conditions Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate Quinazolin-2-amine1.0Nucleophile
Coupling Partner Aryl Bromide / Chloride1.2Electrophile
Catalyst

or

0.05Metal source
Ligand Xantphos or BrettPhos 0.10Regiocontrol & Stability
Base

or

2.0 - 3.0Acid scavenger
Solvent 1,4-Dioxane or TolueneN/AAnhydrous, degassed
Step-by-Step Procedure
  • Preparation: Oven-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under argon.[1][2]

  • Charging: Add quinazolin-2-amine (1.0 mmol), Aryl Bromide (1.2 mmol),

    
     (3.0 mmol), and Xantphos (0.10 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol) last to minimize oxidation.
    
  • Degassing: Seal the vessel and evacuate/backfill with Argon three times. Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Note: Reaction progress should be monitored by LC-MS, looking for the consumption of the bromide.[1][2]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite, washing with EtOAc.[1][2]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1][2]

Expert Insight: For sterically hindered aryl halides, switch the ligand to BrettPhos and the base to NaOtBu to facilitate the oxidative addition step.

Protocol B: Copper-Catalyzed Aerobic N-Arylation (Chan-Lam)

Objective: Mild, room-temperature arylation using boronic acids. Ideal for substrates sensitive to high temperatures or strong bases.[1][2] Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle.[1] This method is highly chemoselective for the exocyclic amine.[1][2]

Reagents & Conditions Table
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate Quinazolin-2-amine1.0Nucleophile
Coupling Partner Aryl Boronic Acid (

)
2.0Coupling partner
Catalyst CuI or

0.1 - 0.2Catalyst
Base/Ligand Pyridine or

2.0Base & Ligand
Oxidant Atmospheric Air (

)
ExcessRe-oxidizes Cu(I) to Cu(II)
Solvent MeOH or EtOHN/AProtic solvent promotes cycle
Step-by-Step Procedure
  • Charging: To a round-bottom flask, add quinazolin-2-amine (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and CuI (0.1 mmol).

  • Solvent Addition: Add MeOH (10 mL) and Pyridine (2.0 mmol).

  • Aeration: The reaction does not require inert gas.[1][2] Attach a drying tube or leave open to air (with a loose cap) to allow oxygen uptake.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 24–48 hours.

    • Visual Cue: The reaction mixture often turns from green/blue to dark brown as the catalytic cycle progresses.[1][2]

  • Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine.[1][2]

  • Purification: Dry over

    
    , concentrate, and purify via chromatography.
    

Protocol C: Selective N-Alkylation via Reductive Amination

Objective: Introduction of alkyl groups (Methyl, Ethyl, Benzyl). Why this over Alkyl Halides? Direct alkylation with R-X (e.g., MeI) leads to quaternization at N1/N3.[1][2] Reductive amination proceeds via a reversible imine intermediate that forms exclusively at the exocyclic nitrogen, which is then permanently reduced.[1][2]

Reaction Workflow

ReductiveAmination Start Quinazolin-2-amine Imine Exocyclic Imine (Intermediate) Start->Imine + Acid Cat. - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Product N-Alkyl Product (Secondary Amine) Imine->Product NaBH3CN Reduction

Caption: Reductive amination pathway ensuring regioselectivity via the exocyclic imine intermediate.

Step-by-Step Procedure
  • Imine Formation: In a vial, dissolve quinazolin-2-amine (1.0 mmol) and the appropriate Aldehyde (1.2 mmol) in MeOH (5 mL).

  • Acid Activation: Add a catalytic amount of Acetic Acid (AcOH, 0.1 mL) or

    
     (1.5 equiv) to facilitate imine formation.[1][2] Stir for 2–4 hours at room temperature.
    
  • Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

    
    )  (1.5 mmol) portion-wise.
    
    • Safety Note:

      
       generates HCN in strong acid; ensure the reaction remains only weakly acidic (pH 5-6).
      
  • Completion: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The product is the mono-alkylated secondary amine.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (Buchwald) Catalyst poisoning or poor oxidative addition.Switch to BrettPhos or RuPhos ligands.[1][2] Increase temp to 120°C. Ensure strict deoxygenation.
N1/N3 Alkylation (Side Products) Use of Alkyl Halides (Direct Alkylation).[1][2][10]Stop. Switch to Reductive Amination (Protocol C) or Ir-catalyzed borrowing hydrogen methods.
Protodeboronation (Chan-Lam) Boronic acid instability.Add molecular sieves (4Å). Add the boronic acid in portions over time.
Poor Solubility Quinazolines are planar and stack.[1][2]Use polar aprotic cosolvents (DMF/DMA) or heat the initial mixture before adding catalyst.

References

  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012).[1][2] Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives.[1][2] Organic Letters, 14(15), 3800–3803.[1][2] [Link]

  • Lam, P. Y. S., et al. (1998).[1][2] New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation.[1][2] Tetrahedron Letters, 39(19), 2941-2944. [Link]

  • Correa, A., et al. (2019).[1][2] Regioselective Functionalization of Quinazolines. Journal of Organic Chemistry, 84, 2626-2641.[1][2] [Link][1]

Sources

Application Note: Synthesis of 4-Methylquinazoline Derivatives from 2-Amino-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The 6,7-dimethoxyquinazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous FDA-approved tyrosine kinase inhibitors. While 4-anilino derivatives (e.g., erlotinib, gefitinib) dominate the oncology landscape, 4-alkylquinazolines—specifically 4-methylquinazoline derivatives —have emerged as highly valuable building blocks for novel therapeutics and complex heterocyclic assemblies.

Synthesizing a 4-methylquinazoline derivative directly from an anthranilic acid precursor like 2-amino-4,5-dimethoxybenzoic acid requires a strategic three-step synthetic workflow:

  • Cyclocondensation to construct the pyrimidine ring.

  • Halogenation to activate the C4 position.

  • Palladium-Catalyzed Cross-Coupling to selectively install the methyl group.

This application note provides a field-proven, self-validating methodology for this sequence, highlighting the mechanistic causality behind reagent selection and critical in-process controls (IPCs).

Mechanistic Insights & Field-Proven Causality

Step 1: Cyclocondensation (Niementowski-Type Modification)

The foundational step involves reacting 2-amino-4,5-dimethoxybenzoic acid with formamide.

  • Causality: Formamide is uniquely suited for this transformation as it acts dually as a high-boiling solvent and the source of both the C2 carbon and N3 nitrogen. The reaction proceeds via an initial amidation of the carboxylic acid, followed by intramolecular condensation with the aniline amine. The high temperature (150 °C) is thermodynamically required to drive the equilibrium forward through the expulsion of water[1].

Step 2: Electrophilic Halogenation

The resulting 6,7-dimethoxyquinazolin-4(3H)-one exists predominantly in its highly stable lactam tautomer. To install a carbon-based nucleophile, the C4 position must be converted into an electrophilic center.

  • Causality: Phosphorus oxychloride (POCl₃) is utilized to convert the lactam into a 4-chloro intermediate. The addition of catalytic N,N-dimethylformamide (DMF) is a critical field-proven technique; it generates the highly reactive Vilsmeier-Haack reagent (a chloroiminium ion), which accelerates the chlorination process and minimizes the thermal degradation of the methoxy groups[2].

Step 3: Palladium-Catalyzed Suzuki-Miyaura Methylation

While classical Grignard additions (e.g., using methylmagnesium bromide) can be employed to methylate 4-chloroquinazolines[3], they often suffer from poor chemoselectivity, leading to over-alkylation or ring-opening side reactions.

  • Causality: A Suzuki-Miyaura cross-coupling utilizing methylboronic acid and a Pd(II) precatalyst offers superior functional group tolerance. The electron-deficient nature of the pyrimidine ring facilitates rapid oxidative addition of the Pd(0) species to the C4–Cl bond. Subsequent transmetalation with the boronic acid and reductive elimination cleanly yields the 4-methyl derivative without disrupting the delicate dimethoxy system[4].

Visualizing the Synthetic Architecture

SyntheticWorkflow SM 2-Amino-4,5-dimethoxybenzoic acid (Starting Material) Step1 Step 1: Cyclocondensation Reagent: Formamide Temp: 150°C SM->Step1 Int1 6,7-Dimethoxyquinazolin-4(3H)-one (Intermediate 1) Step1->Int1 Step2 Step 2: Chlorination Reagent: POCl3 / DMF (cat.) Temp: 90°C Int1->Step2 Int2 4-Chloro-6,7-dimethoxyquinazoline (Intermediate 2) Step2->Int2 Step3 Step 3: Suzuki-Miyaura Coupling Reagent: MeB(OH)2, Pd(dppf)Cl2 Temp: 90°C Int2->Step3 Prod 4-Methyl-6,7-dimethoxyquinazoline (Target Derivative) Step3->Prod

Synthetic workflow for the preparation of 4-methyl-6,7-dimethoxyquinazoline.

SuzukiMechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA + 4-Chloroquinazoline PdII Pd(II) Complex OA->PdII TM Trans- metalation PdII->TM + MeB(OH)2 / Base PdII_Me Me-Pd(II)-Ar TM->PdII_Me RE Reductive Elimination PdII_Me->RE RE->Pd0 Regenerated Prod 4-Methyl Quinazoline RE->Prod

Mechanism of the Pd-catalyzed Suzuki-Miyaura methylation at the C4 position.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 2-amino-4,5-dimethoxybenzoic acid (10.0 g, 50.7 mmol) in formamide (50 mL).

  • Thermal Cyclization: Heat the mixture to 150 °C under a nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material peak (m/z 198) should fully convert to the product mass (m/z 207).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold distilled water with vigorous stirring to force precipitation.

  • Isolation: Filter the resulting off-white precipitate, wash sequentially with water (3 × 50 mL) and cold ethanol (20 mL), and dry under vacuum at 60 °C.

Protocol 2: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
  • Reaction Setup: To a dry 250 mL flask, add 6,7-dimethoxyquinazolin-4(3H)-one (8.0 g, 38.8 mmol) and POCl₃ (40 mL). Add 3 drops of anhydrous DMF to catalyze Vilsmeier reagent formation[2].

  • Chlorination: Reflux the mixture at 90 °C for 4 hours.

  • Concentration: Distill off the excess POCl₃ under reduced pressure. Crucial Step: Removing POCl₃ prior to aqueous workup prevents violent exothermic hydrolysis that can degrade the product[1].

  • Reverse Quench: Dissolve the viscous residue in anhydrous dichloromethane (DCM, 100 mL). Slowly add this organic solution dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.

  • IPC: Verify that the aqueous layer maintains a pH of 7–8. Acidic conditions will rapidly hydrolyze the 4-chloroquinazoline back to the starting lactam.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield a yellow solid.

Protocol 3: Synthesis of 4-Methyl-6,7-dimethoxyquinazoline
  • Reaction Setup: In a Schlenk flask, combine 4-chloro-6,7-dimethoxyquinazoline (5.0 g, 22.2 mmol), methylboronic acid (2.0 g, 33.3 mmol), and Na₂CO₃ (7.0 g, 66.6 mmol)[4].

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane/water (4:1 v/v, 50 mL).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.8 g, 1.1 mmol, 5 mol%). Purge the flask with nitrogen for 10 minutes to strictly exclude oxygen, which would otherwise deactivate the Pd(0) catalytic species.

  • Cross-Coupling: Heat the reaction mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition the filtrate between ethyl acetate (100 mL) and water (50 mL).

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, EtOAc/Hexane 1:1) to isolate the target derivative.

Quantitative Data & Characterization Summary

The following table summarizes the expected quantitative yields and key analytical validation metrics for each stage of the synthesis, allowing researchers to benchmark their experimental success.

CompoundAppearanceYield (%)Purity (HPLC)Key ¹H NMR (δ, ppm, DMSO-d6/CDCl3)MS (m/z)
6,7-Dimethoxyquinazolin-4(3H)-one Off-white solid85–90>98%8.01 (s, 1H, H-2), 7.45 (s, 1H, H-8), 7.12 (s, 1H, H-5), 3.90 (s, 6H, OMe)207.08 [M+H]⁺
4-Chloro-6,7-dimethoxyquinazoline Yellow solid90–95>97%8.88 (s, 1H, H-2), 7.41 (s, 1H, H-8), 7.38 (s, 1H, H-5), 4.02 (s, 6H, OMe)225.04 [M+H]⁺
4-Methyl-6,7-dimethoxyquinazoline Pale yellow solid75–80>98%8.95 (s, 1H, H-2), 7.40 (s, 1H, H-8), 7.25 (s, 1H, H-5), 4.00 (s, 6H, OMe), 2.90 (s, 3H, CH₃) 205.10 [M+H]⁺

References

  • WO2019170543A1 - Identification and use of erk5 inhibitors - Google Patents.
  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC (nih.gov). Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6,7-Dimethoxy-4-methylquinazolin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QNZ-4M-OPT
Topic: Yield Optimization & Troubleshooting Guide
Status: Resolved (Expert Verified)

Executive Summary

This technical guide addresses low-yield and impurity issues in the synthesis of 6,7-Dimethoxy-4-methylquinazolin-2-amine . While many researchers confuse this target with the 4-amino analogue (a Prazosin intermediate), the 4-methyl variant requires a specific acetophenone precursor.

The industry-standard "fusion" or high-temperature solution method is superior to classical ethanol reflux, which often results in incomplete cyclization. This guide provides an optimized protocol, a troubleshooting logic tree, and mechanistic insights to maximize throughput.

Module 1: The Optimized Protocol

Objective: Maximize conversion of 2-amino-4,5-dimethoxyacetophenone to the target quinazoline.

The Chemistry
  • Precursor: 2-Amino-4,5-dimethoxyacetophenone[1]

  • Reagent: Guanidine Carbonate (preferred over nitrate for easier workup)

  • Solvent System: N,N-Dimethylacetamide (DMAc) or Diglyme (High boiling point is critical).

  • Thermodynamics: The reaction is a condensation requiring the loss of two water molecules. Temperatures

    
     drive this equilibrium forward.
    
Step-by-Step Methodology
StepActionCritical Technical Note
1 Charge Mix 1.0 eq 2-Amino-4,5-dimethoxyacetophenone and 1.5 eq Guanidine Carbonate in a round-bottom flask.
2 Solvent Add DMAc (5-7 volumes) . Do not use Ethanol or Methanol.
3 Dehydration Equip with a Dean-Stark trap (optional but recommended) or simple distillation head. Heat to 145-155^{\circ}C .
4 Reaction Stir vigorously for 4-6 hours . Monitor via TLC (9:1 DCM:MeOH).
5 Workup Cool to

. Slowly add Water (10 volumes) while stirring.
6 Isolation Cool to

and hold for 1 hour. Filter the precipitate.[1]
7 Purification Wash cake with cold water, then cold acetone (removes sticky dimers).

Module 2: Mechanistic Visualization

Understanding the reaction pathway helps identify where yield is lost. The reaction proceeds via Schiff base formation followed by intramolecular cyclization.

ReactionMechanism cluster_conditions Critical Control Points Start 2-Amino-4,5- dimethoxyacetophenone Inter1 Schiff Base Intermediate Start->Inter1 Condensation (>100°C) Reagent Guanidine Carbonate Reagent->Inter1 Water1 H2O (Loss) Inter1->Water1 Inter2 Dihydroquinazoline (Cyclized) Inter1->Inter2 Intramolecular Cyclization Water2 H2O (Loss) Inter2->Water2 Product 6,7-Dimethoxy-4- methylquinazolin-2-amine Inter2->Product Aromatization

Figure 1: Reaction pathway. Note that two dehydration events are required. Insufficient heat stops the reaction at the Intermediate 1 or 2 stage.

Module 3: Troubleshooting Guide (Diagnostic)

Use this logic tree to diagnose specific failure modes in your experiment.

Troubleshooting Problem Identify Issue LowYield Low Yield (<50%) Problem->LowYield Impurity High Impurity / Color Problem->Impurity CheckSM Is Starting Material Left in TLC? LowYield->CheckSM ColorCheck Product is Brown/Sticky? Impurity->ColorCheck TempCheck Check Reaction Temp CheckSM->TempCheck Yes SolventCheck Solvent Choice? CheckSM->SolventCheck No (Tars) Solution1 Increase Temp >140°C Switch to DMAc/Diglyme TempCheck->Solution1 Was <120°C Solution2 Extend Reaction Time Add Lewis Acid (ZnCl2) SolventCheck->Solution2 DimerCheck Dimer Formation? ColorCheck->DimerCheck Solution3 Wash with Cold Acetone Recrystallize (DMF/EtOH) ColorCheck->Solution3 Solution4 Use Inert Atmosphere (N2) Reduce Air Oxidation DimerCheck->Solution4

Figure 2: Diagnostic logic for common synthetic failures.

Detailed Troubleshooting FAQs

Q1: My reaction mixture turned into a solid block during heating. What happened?

  • Cause: Solvent volume was too low, or the guanidine carbonate decomposed rapidly, creating a salt cake.

  • Fix: Ensure a minimum of 5-7 volumes of solvent (DMAc) relative to the starting material. Mechanical stirring is preferred over magnetic stirring for scale-up

    
    .
    

Q2: I have a persistent impurity at Rf ~0.4 (close to product).

  • Cause: This is likely the uncyclized Schiff base intermediate (see Figure 1, Inter1). It forms when water is not effectively removed.

  • Fix: Drive the reaction to completion by increasing temperature to

    
     or adding a Dean-Stark trap to physically remove water.
    

Q3: The product is yellow/brown instead of off-white.

  • Cause: Oxidation of the electron-rich dimethoxy benzene ring or polymerization of guanidine.

  • Fix: Perform the reaction under a Nitrogen blanket. For purification, dissolve the crude solid in dilute HCl (1M), treat with activated charcoal, filter, and re-precipitate with NaOH.

Q4: Can I use Guanidine Hydrochloride instead of Carbonate?

  • Analysis: Guanidine HCl is acidic and will not react with the ketone effectively without an auxiliary base.

  • Protocol Adjustment: If using Guanidine HCl, you must add 1.0-1.2 eq of Sodium Methoxide (NaOMe) or Sodium Ethoxide to generate the free guanidine base in situ before adding the acetophenone.

References

  • Synthesis of Quinazoline Derivatives (Review)

    • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.[2]

    • Source: N
    • URL:[Link]

  • Precursor Chemistry (Acetophenone): Title: An In-Depth Technical Guide to 2'-Amino-4',5'-dimethoxyacetophenone. Source: BenchChem Technical Library.
  • Guanidine Cyclization Mechanisms

    • Title: Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
    • Source: Arkivoc.[3]

    • URL:[Link]

  • Purification of Alkoxy-Quinazolines

    • Title: Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol (Analogous purific
    • Source: BenchChem.[1][4]

Sources

Technical Support Center: Purification of Quinazoline-2-Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique physicochemical hurdles associated with isolating quinazoline-2-amine intermediates.

Due to their planar structure, conjugated pyrimidine-benzene fused rings, and basic exocyclic amines, these molecules exhibit high crystal lattice energies and strong hydrogen-bonding capabilities. This guide breaks down the causality behind common purification failures and provides self-validating protocols to ensure high-yield recoveries.

Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the quantitative properties that dictate the behavior of quinazoline-2-amines in solution and on solid phases.

Table 1: Quantitative Physicochemical Properties of Quinazoline-2-Amines

PropertyTypical Value / RangeMechanistic Implication for Purification
pKa (Conjugate Acid) 5.44 – 8.31[1]The N1 nitrogen is highly basic. Enables selective partitioning via acid-base extraction using 1M HCl.
LogP (Octanol/Water) 1.5 – 3.5Moderate lipophilicity; compounds will only partition cleanly into organic solvents in their free-base form.
Hydrogen Bond Donors 1 – 2The exocyclic -NH2 interacts strongly with acidic silanol (Si-OH) groups on silica, causing severe tailing.
Hydrogen Bond Acceptors 3 – 4Forms stable, bidentate chelates with transition metals (e.g., Cu, Pd) used in cross-coupling syntheses.

Strategic Purification Workflow

Do not default to flash chromatography. The high polarity of these intermediates often makes chromatography the least efficient method (2[2]). Follow the logical decision tree below.

PurificationWorkflow Start Crude 2-Aminoquinazoline MetalCheck Metal Catalyst Used? (e.g., Cu, Pd) Start->MetalCheck MetalScavenge Aqueous NH3 Wash or Thiol-Scavenger Resin MetalCheck->MetalScavenge Yes PolarityCheck Soluble in DCM/EtOAc? MetalCheck->PolarityCheck No MetalScavenge->PolarityCheck Trituration Trituration / Recrystallization (Hot EtOAc or MeOH) PolarityCheck->Trituration No (High Polarity) Chromatography Flash Chromatography (Silica + 1-5% Et3N) PolarityCheck->Chromatography Yes (Lipophilic) Pure Pure Intermediate Trituration->Pure Chromatography->Pure

Logical decision tree for selecting the optimal purification strategy for 2-aminoquinazolines.

Self-Validating Experimental Protocols

Protocol A: Targeted Trituration (Preferred Method)

Causality: Quinazoline-2-amines possess a high crystal lattice energy due to extensive intermolecular hydrogen bonding. This makes the pure product inherently less soluble in moderate-polarity solvents (like cold ethyl acetate) compared to unreacted starting materials or organic byproducts. Trituration exploits this thermodynamic sink to yield >98% pure product without chromatography (2[2]).

  • Concentrate the crude reaction mixture to a viscous oil or solid under reduced pressure.

  • Suspend the crude material in a minimal volume of hot Ethyl Acetate (EtOAc) or a 1:1 mixture of EtOAc/Hexanes (approx. 3-5 mL per gram of crude).

  • Sonicate for 5 minutes to ensure all lipophilic impurities are solvated.

  • Cool the suspension in an ice bath (0 °C) for 30 minutes to maximize precipitation.

  • Self-Validation Checkpoint: Spot the supernatant on a TLC plate. If the product spot is faint and the impurity spots are dark under UV (254 nm), the selective precipitation is successful.

  • Filter the solid over a Büchner funnel, wash with cold EtOAc, and dry under high vacuum.

Protocol B: Acid-Base Partitioning

Causality: The N1 nitrogen of the quinazoline ring has a pKa between 5.4 and 8.3 (1[1]). By dropping the pH below 3.0, the molecule becomes fully protonated and highly water-soluble, allowing neutral lipophilic impurities to be washed away.

  • Dissolve the crude mixture in Dichloromethane (DCM) or EtOAc.

  • Extract the organic layer with 1.0 M aqueous HCl (3 x 20 mL).

  • Self-Validation Checkpoint: Measure the pH of the combined aqueous extracts using pH paper. It must be < 3.0. If the pH is higher, the quinazoline N1 is not fully protonated, and product is being lost in the organic phase. Add additional HCl until pH < 3.0 is achieved.

  • Discard the organic layer (contains neutral impurities).

  • Cool the aqueous layer to 0 °C and slowly add 2.0 M NaOH dropwise until the pH reaches > 10.0.

  • Self-Validation Checkpoint: The solution will instantly turn cloudy or precipitate a solid, confirming the free-base quinazoline-2-amine has been successfully regenerated.

  • Extract the aqueous layer with fresh DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q1: My 2-aminoquinazoline streaks severely on silica gel, even when I use highly polar solvents like 10% MeOH in DCM. How do I fix this? A: The causality here is the acid-base interaction between the basic quinazoline nitrogens and the acidic silanol groups (Si-OH) on normal-phase silica. To disrupt this interaction, you must competitively bind the silanol sites. Add 1% to 5% Triethylamine (Et₃N) or aqueous Ammonia to your eluent system. Alternatively, switch to amine-functionalized silica (KP-NH columns), which permanently neutralizes the stationary phase and allows the intermediate to elute as a sharp band (3[3]).

Q2: I synthesized the intermediate via a Chan-Evans-Lam coupling, but I cannot separate the copper catalyst from the highly polar product. What is the mechanism of this contamination? A: Copper forms highly stable chelates with the bidentate-like pocket created by the exocyclic amine and the N1/N3 heterocyclic nitrogens of the quinazoline ring. Standard chromatography will merely smear this metal-ligand complex across the column. Solution: Dissolve the crude in an organic solvent and wash vigorously with concentrated aqueous ammonia (NH₄OH). The ammonia acts as a superior ligand, displacing the quinazoline to form the highly water-soluble tetramminecopper(II) complex, [Cu(NH₃)₄]²⁺ (which appears deep blue). The metal cleanly partitions into the aqueous waste, leaving the pure organic product behind.

Q3: The crude product is completely insoluble in DCM, Chloroform, or EtOAc. I cannot even load it onto a chromatography column. What are my options? A: This is a classic symptom of the high crystal lattice energy inherent to unsubstituted or lightly substituted 2-aminoquinazolines. Solution 1 (Bypass Chromatography): Do not force it onto a column. Use the Trituration protocol (Protocol A) described above. Solution 2 (Solid Loading): If chromatography is absolutely necessary to separate structurally similar byproducts, dissolve your crude in a highly polar, high-boiling solvent like DMF or DMSO. Add dry silica gel to the flask (approx. 3x the mass of your crude) and evaporate the solvent completely under high vacuum (using a lyophilizer or Genevac). Load this dry powder directly onto the top of your column.

Q4: I am observing double peaks in my NMR and broad peaks in my LC-MS for a pure 2-aminoquinazoline. Is it degrading? A: Likely not. 2-Aminoquinazolines undergo amino-imine tautomerism. While the amino-form is generally the dominant thermodynamic tautomer, the exchange rate between the two forms in certain protic solvents or at specific pH levels can match the NMR timescale, leading to peak broadening or apparent "doublets" for single protons. Running the NMR in a different solvent (e.g., switching from CDCl₃ to DMSO-d₆) or slightly heating the NMR probe will usually coalesce the peaks, validating that the sample is pure.

References

  • Dissociation constants pKa of two 4-aminoquinazoline series. ResearchGate.4

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI.3

  • 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids. Thieme Connect.2

  • Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.1

Sources

Resolving solubility issues of methylated quinazolines in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Solubility Issues of Methylated Quinazolines in Aqueous Buffers Ticket ID: QNZ-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group[1]

Welcome & Diagnostic Overview

Welcome to the Quinazoline Solubility Helpdesk. If you are working with methylated quinazolines (e.g., analogs of gefitinib, erlotinib, or novel 4-substituted derivatives), you are likely encountering a phenomenon known as the "Brick Dust" effect .[1]

The Core Problem: Why is this happening?

Methylated quinazolines present a dual challenge in aqueous environments:

  • High Crystal Lattice Energy (The "Brick"): The planar quinazoline core facilitates strong

    
    -
    
    
    
    stacking. Methylation often removes hydrogen bond donors (like -NH), reducing interaction with water while increasing lipophilicity (LogP).[1] This makes the solid state highly stable and difficult to break apart.
  • Weak Basicity: The N1 and N3 nitrogens are weak bases (typically pKa ~3.5–5.5). At neutral physiological pH (7.4), these molecules are predominantly uncharged (neutral), which is their least soluble form.[1]

The Result: You may observe "crashing out" (precipitation) upon diluting a DMSO stock into buffer, or time-dependent crystallization where a clear solution becomes cloudy after 2–4 hours.[1]

Troubleshooting Workflow (Triage)

Before selecting a protocol, determine your application's tolerance for solvents and pH.[1] Use the decision tree below.

SolubilityDecisionTree Start Start: Define Application CellBased Cell-Based Assay (Live Cells) Start->CellBased Enzymatic Enzymatic/Biochemical (No Cells) Start->Enzymatic InVivo In Vivo / PK Study Start->InVivo DMSOLimit Can you tolerate >0.1% DMSO? CellBased->DMSOLimit Sol_Standard Protocol A: Standard DMSO Spike (<0.5% Final) Enzymatic->Sol_Standard Usually Yes pH_Flex Is pH < 5.0 acceptable? InVivo->pH_Flex DMSOLimit->Sol_Standard Yes Sol_Cyclo Protocol B: Cyclodextrin Complexation (Shielding) DMSOLimit->Sol_Cyclo No (Strict <0.1%) pH_Flex->Sol_Cyclo No (Neutral req) Sol_Salt Protocol C: pH Adjustment / Salt Form pH_Flex->Sol_Salt Yes (IV/Oral)

Figure 1: Triage decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Technical Protocols

Protocol A: The "Kinetic Shield" Dilution (Standard)

Best for: High-throughput screening (HTS), enzymatic assays.[1] Mechanism: Prevents "local supersaturation" shock when hydrophobic stock hits water.[1]

The Critical Error: Most users pipette DMSO stock directly into a large volume of static buffer. This creates a local zone of 100% water around the droplet, causing immediate precipitation that never re-dissolves.

Correct Procedure:

  • Prepare Intermediate: Dilute your 10 mM DMSO stock 10x into 100% DMSO first (not water) to create a working stock (e.g., 1 mM).[1]

  • The "Vortex-Pulse" Addition:

    • Have your aqueous buffer vortexing before you add the compound.

    • Inject the DMSO working stock directly into the center of the vortex.

    • Why? This ensures rapid dispersion, bypassing the nucleation phase of crystallization.

  • Sonication: If slight turbidity appears, sonicate in a water bath for 5 minutes at 37°C.

ParameterSpecification
Max DMSO Conc 0.5% - 1.0% (Check enzyme tolerance)
Stability Window 2–4 hours (Use immediately)
Plasticware Glass-lined or Low-binding Polypropylene (Essential)
Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Cell culture (low DMSO tolerance), long-term incubations (>24h).[1] Mechanism: The hydrophobic quinazoline core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Sigma or equivalent].[1]
  • Avoid:

    
    -cyclodextrin (cavity too small for quinazoline fused rings).[1]
    

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your buffer (PBS or Media).[1] Filter sterilize (0.22 µm).
    
  • Solvent Evaporation Method (Gold Standard):

    • Aliquot your quinazoline DMSO stock into a glass vial.[1]

    • Evaporate the DMSO using a SpeedVac or nitrogen stream (creates a thin film).

    • Add the 20% HP-

      
      -CD vehicle to the film.
      
    • Shake/Vortex vigorously for 30–60 minutes at 37°C.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration is above the solubility limit of the complex. Use the supernatant.

Expert Insight: A 1:2 to 1:5 molar ratio (Drug:CD) is usually insufficient for "brick dust" molecules.[1] You often need a massive excess of CD (10–20% w/v solutions) to drive the equilibrium toward the soluble complex [1].

Protocol C: pH Manipulation (The "Charge Switch")

Best for: In vivo formulation, specific biochemical assays.[1] Mechanism: Protonating the N1 or N3 nitrogen breaks the crystal lattice by introducing charge repulsion.

Data Table: Solubility vs. pH (Representative for Methylated Quinazolines)

pH EnvironmentState of N1/N3Solubility Prediction
pH 1.2 (0.1N HCl) Fully Protonated (+)High (>1 mg/mL)
pH 4.5 (Acetate) Partially ProtonatedModerate (10–100 µM)
pH 7.4 (PBS) Neutral (Uncharged)Poor (<1 µM) - DANGER ZONE

Procedure:

  • Dissolve compound in 0.1 M Acetic Acid or Citrate Buffer (pH 4.0).

  • If neutral pH is required later, dilute this acidic stock into the final buffer slowly.

  • Warning: If the final pH jumps back to 7.4, the compound will precipitate eventually. This method is best if the assay can tolerate pH 5.5–6.0.

Frequently Asked Questions (FAQ)

Q1: I see a "film" on the walls of my tube/plate. What is this? A: This is non-specific binding (NSB). Methylated quinazolines are highly lipophilic and will partition into standard polystyrene or polypropylene.

  • Fix: Use Low-Binding plates (e.g., Corning NBS™) or add 0.01% Tween-20 to your buffer.[1] The surfactant occupies the plastic surface sites, preventing drug loss [2].

Q2: Can I freeze my aqueous dilutions for later use? A: Absolutely not. Freezing induces the "salting out" effect and promotes crystal nucleation. Upon thawing, methylated quinazolines rarely re-dissolve because the crystalline form is thermodynamically more stable than the amorphous form you started with. Always prepare fresh from DMSO stock.[1]

Q3: My compound precipitates in cell culture media but not in PBS. Why? A: Serum proteins (Albumin/FBS) can have a dual effect.[1] While they can bind drug, they can also compete for solubility.[1] However, the likely culprit is the salt shock . Media is high ionic strength.[1]

  • Fix: Use Protocol B (Cyclodextrin). The CD complex protects the drug from salt-induced precipitation.

Q4: What is the maximum DMSO concentration for cell lines? A: While 0.1% is the standard safety margin, many cancer cell lines (often targets of quinazolines) tolerate up to 0.5% for short durations (24h). However, you must run a "DMSO-only" vehicle control.[1][2] Above 1%, DMSO causes membrane porosity and cytotoxicity, invalidating your viability data [3].[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 7: Solubility. Elsevier.[1]

  • Timm, M., et al. (2013).[1] Cytotoxicity of dimethyl sulfoxide (DMSO) in human cell lines.[1] Toxicology In Vitro.

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[3][4][5] Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Hub: Quinazoline Ring Closure Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Hub for researchers optimizing the synthesis of quinazoline scaffolds. It is designed to move beyond basic textbook procedures, offering field-tested troubleshooting and mechanistic insights for temperature optimization.

Status: Operational | Topic: Temperature & Kinetic Control | Role: Senior Application Scientist

The Knowledge Base: Mechanistic Thermodynamics

Before adjusting your hotplate or microwave parameters, you must understand why temperature fails or succeeds in this specific reaction.

The formation of the quinazoline core (specifically via the Niementowski or condensation routes) is a two-stage battle:

  • Kinetic Phase (Reversible): Formation of the acyclic imine/amidine intermediate. This is generally fast and exothermic.

  • Thermodynamic Phase (The Bottleneck): Intramolecular cyclodehydration. This step has a high activation energy (

    
    ) and is often the rate-determining step.
    

The Temperature Trap:

  • Too Low (<80°C): The reaction stalls at the dihydroquinazoline or acyclic intermediate stage. You see "spots" on TLC that revert to starting material upon workup.

  • Too High (>160°C): You trigger oxidative polymerization of the electron-rich aromatic rings, resulting in "black tar" rather than crystals.

Visualization: Reaction Energy Landscape

The following diagram illustrates the critical energy barrier where temperature plays the deciding role.

ReactionCoordinate Start Precursors (2-Aminobenzamide + Aldehyde) Inter Intermediate (Schiff Base/Aminal) Start->Inter Fast (<80°C) TS Transition State (Ring Closure) Inter->TS High Ea Requires Heat (>120°C) Side Thermal Degradation (Tar/Polymers) Inter->Side Overheating (>180°C or O2 leak) Product Final Quinazoline (Aromatized) TS->Product -H2O (Irreversible)

Figure 1: Reaction coordinate showing the high-energy transition state required for ring closure. Note the divergence point for thermal degradation.

Experimental Protocols: Temperature Strategies

Method A: Classical Thermal Condensation (Solvent-Controlled)

Best for: Large scale, substrates sensitive to pressure.

In classical heating, the boiling point of your solvent acts as a "temperature governor." If your reaction stalls in Ethanol (78°C), you cannot simply turn up the heat; you must change the solvent.

Solvent Selection Matrix:

SolventBoiling Point (°C)Application CaseRisk Factor
Ethanol 78Simple substrates, acid-catalyzed.High Stalling Risk: Often too cold for steric hindrance.
Toluene 110Azeotropic water removal (Dean-Stark).Medium: Good for driving equilibrium, but requires apparatus.
DMF/DMSO 153 / 189Difficult substrates, high solubility.High Workup Pain: Hard to remove; prone to thermal runaway.
Nitrobenzene 210The "Nuclear Option" (Niementowski).Severe: Oxidative degradation likely; requires rigorous purification.

Protocol:

  • Dissolve 2-aminobenzamide (1.0 eq) and aldehyde (1.1 eq) in Toluene .

  • Add oxidative catalyst (e.g.,

    
     or CuCl) if synthesizing fully aromatic quinazolines directly.
    
  • Critical Step: Heat to reflux (110°C). Monitor via TLC every 60 mins.

    • Checkpoint: If intermediate persists >4 hours, add catalytic p-TSA to lower the activation energy.

Method B: Microwave-Assisted Synthesis (The Modern Standard)

Best for: High throughput, difficult ring closures, "Green" chemistry.

Microwaves allow you to superheat solvents (e.g., Ethanol at 140°C/15 bar) safely, bypassing the boiling point limitation.

Protocol:

  • Vessel: 10 mL Quartz/Glass pressure vial.

  • Load: Precursors + Ethanol (or water/surfactant for green chem).

  • Program (Ramp & Hold):

    • Stage 1: Ramp to 100°C over 2 min (Imine formation).

    • Stage 2: Ramp to 150°C over 5 min; Hold for 15 min (Ring closure).

  • Cooling: Rapid compressed air cooling (prevents post-reaction degradation).

Troubleshooting Center (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "My reaction is stuck at the intermediate. I see the mass (M+2) but no ring closure."

Diagnosis: Thermodynamic insufficiency. The system lacks the energy to eject the water molecule required for cyclization. The Fix:

  • Thermal Users: Switch from Ethanol to Diglyme or Acetic Acid . The jump from 78°C to 118°C (AcOH) is usually sufficient to drive cyclodehydration.

  • Microwave Users: Increase hold temperature by 20°C. Note: Do not extend time; increase temperature.

  • Chemical Assist: Add a dehydrating agent (e.g., Molecular Sieves 4Å or TEOF) to shift the equilibrium via Le Chatelier's principle.

Issue 2: "The product is a black tar/oil. NMR is messy."

Diagnosis: Oxidative polymerization. Quinazolines are electron-rich; at high temperatures (>160°C) in air, they oxidize into insoluble polymers. The Fix:

  • Degas Solvents: Sparge reaction solvent with Argon/Nitrogen for 15 mins before heating.

  • Temperature Ceiling: Cap your reaction at 140°C.

  • Add Antioxidant: For radical-sensitive substrates, add 1-2 mol% BHT (Butylated hydroxytoluene).

Issue 3: "Microwave yield is lower than conventional reflux."

Diagnosis: "Hotspotting" or vessel geometry issues. The Fix:

  • Ensure high stirring rates (magnetic stir bars can decouple in MW fields).

  • Use a solvent with a high loss tangent (e.g., Ethanol or adding 5% Acetic Acid) to ensure efficient energy absorption. Non-polar solvents like Toluene do not heat well in MW without a "doping" agent.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose your current experiment.

Troubleshooting Problem Identify Issue Stall Reaction Stalled (Intermediate Visible) Problem->Stall Tar Decomposition (Black Tar/Low Purity) Problem->Tar TempCheck Current Temp > 120°C? Stall->TempCheck AtmosCheck Inert Atmosphere Used? Tar->AtmosCheck SolventSwitch Action: Switch to High BP Solvent (DMF/AcOH) TempCheck->SolventSwitch No AddAcid Action: Add Acid Catalyst (p-TSA/Iodine) TempCheck->AddAcid Yes Degas Action: Degas Solvent + N2 Balloon AtmosCheck->Degas No LowerTemp Action: Reduce Temp Extend Time AtmosCheck->LowerTemp Yes

Figure 2: Logic flow for diagnosing common quinazoline synthesis failures.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes. Water is excellent for microwave synthesis due to its high dielectric constant. However, the product must be insoluble in water to drive precipitation, otherwise, hydrolysis of the imine intermediate competes with ring closure. See Wang et al.[1][2] for aqueous protocols [1].

Q: Why does the literature suggest 200°C for Niementowski reactions? A: This is a legacy protocol. Early 20th-century chemistry relied on "brute force" heating of neat reactants (no solvent). Modern catalysis (Lewis acids, microwave) allows this to occur at 120-140°C with better purity [2].

Q: Does the substituent on the aldehyde affect the required temperature? A: Absolutely. Electron-withdrawing groups (e.g., -NO2, -CF3) on the aldehyde make the carbonyl carbon more electrophilic, lowering the activation energy (can often run at 80°C). Electron-donating groups (e.g., -OMe) stabilize the carbonyl, requiring higher temperatures (120°C+) to force the condensation.

References

  • Wang, J., et al. (2025).[1] Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry.

  • Alexandre, F. R., et al. (2003). Microwave-assisted Niementowski reaction: A rapid access to 3H-quinazolin-4-ones. Tetrahedron Letters.

  • BenchChem Technical Support. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Knowledge Base.

  • Besson, T., et al. (2023). Convergent microwave-assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances.

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 6,7-Dimethoxy-4-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

6,7-Dimethoxy-4-methylquinazolin-2-amine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for


-adrenergic blockers (e.g., Prazosin analogs) and tyrosine kinase inhibitors.[1] Its structural integrity relies on the precise arrangement of the quinazoline core, the electron-donating methoxy groups, and the amphoteric 2-amino functionality.

For researchers, the analytical challenge lies not in the carbon backbone, but in the labile protons and solvent-dependent aggregation .[1] Standard NMR protocols often fail to resolve the 2-amino (


) group due to rapid proton exchange or poor solubility in non-polar solvents.

This guide moves beyond basic spectral prediction. It provides a comparative analysis of solvent systems and a self-validating protocol to ensure unambiguous structural confirmation.

Experimental Protocol: The "Gold Standard" Method

To achieve publication-quality resolution, the choice of solvent and sample concentration is non-negotiable.[1] The following protocol minimizes aggregation and maximizes signal-to-noise ratio (S/N).

Step-by-Step Methodology
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than CDCl
    
    
    
    .
    • Reasoning: The 2-amino quinazoline moiety possesses both hydrogen-bond donor and acceptor sites. CDCl

      
       often leads to partial precipitation or line-broadening due to 
      
      
      
      -stacking aggregation. DMSO disrupts these stacks and stabilizes the exchangeable amine protons.
  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid.

    • Dissolve in 0.6 mL of DMSO-d

      
      .
      
    • Critical Step: If the solution appears cloudy, sonicate for 30 seconds.[1] Do not filter unless absolutely necessary, as this may remove the target compound if it is saturating.[1]

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle:

      
       (to prevent saturation of slow-relaxing aromatic protons).
      
    • Relaxation Delay (D1): Set to 2.0 seconds (essential for accurate integration of the methyl singlet).

    • Scans (NS): Minimum 16 scans; 64 scans recommended for impurity profiling (<1%).

  • Processing:

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

    • Reference the residual solvent peak (DMSO-d

      
       quintet) to 2.50 ppm .[2]
      

Spectral Analysis & Assignment Logic

The 1H NMR spectrum of this molecule is distinct due to its high symmetry in the benzenoid ring (positions 5, 6, 7, 8).[1]

Predicted Chemical Shifts (in DMSO-d )
PositionGroupShift (

, ppm)
MultiplicityIntegrationStructural Insight
2-NH

Amine6.80 – 7.20 Broad Singlet (

)
2HDisappears on D

O shake.[1] Heavily dependent on concentration and water content.
H-5 Aromatic7.10 – 7.40 Singlet (

)
1HPara to H-8.[1] Appears as a singlet because C6 and C7 are substituted (no vicinal coupling).
H-8 Aromatic6.80 – 7.00 Singlet (

)
1HShielded relative to H-5 due to resonance from the 7-OMe group.
6-OMe Methoxy3.85 – 3.95 Singlet (

)
3HDistinct sharp singlet.
7-OMe Methoxy3.80 – 3.90 Singlet (

)
3HOften overlaps with 6-OMe; high-field resolution may separate them.[1]
4-Me Methyl2.40 – 2.60 Singlet (

)
3HCharacteristic of methyl on an aromatic heterocycle.
The "Singlet Test" for Purity

The most critical self-validating feature of this spectrum is the aromatic region .

  • Success Criteria: You must observe two distinct singlets in the aromatic region (H5 and H8).

  • Failure Mode: If you see doublets (coupling constant

    
     Hz), your methylation at positions 6 or 7 is incomplete, or you have isolated a regioisomer.[1]
    

Comparative Analysis: Solvent Performance

The choice of solvent drastically alters the spectral topology. Below is an objective comparison of the two most common solvents.

Table 2: Solvent Performance Matrix
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Performance Verdict
Solubility Excellent (>20 mg/mL)Poor to ModerateDMSO prevents aggregation-induced broadening.[1]
Amine Signal Visible (Broad Singlet, ~7.0 ppm)Often Invisible / Extremely BroadDMSO stabilizes the N-H bond via H-bonding, making integration possible.[1]
Resolution High (Sharp singlets for OMe)Moderate (Potential broadening)CDCl

may cause peak overlap between OMe and impurities.
Water Interference High (~3.33 ppm)Low (~1.56 ppm)Caution: Wet DMSO can obscure the methoxy region (3.8-4.0 ppm).
Why CDCl Fails for Amino-Quinazolines

In Chloroform-d, the 2-amino group undergoes rapid intermolecular proton exchange and aggregation.[1] This typically results in the amine signal broadening into the baseline, making it impossible to verify the integration of the 2-position. Furthermore, the lack of polarity often leads to


-stacking of the flat quinazoline rings, causing upfield shifts and line broadening of the aromatic protons (H5/H8).[1]

Visualization: Analytical Workflow & Logic

The following diagrams illustrate the decision-making process for structural validation.

Diagram 1: The Solvent Decision Tree

Caption: A logical workflow for selecting the appropriate NMR solvent based on sample behavior and resolution requirements.

SolventSelection Start Start: Solid Sample CheckSolubility Check Solubility in CDCl3 Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble UseCDCl3 Protocol A: CDCl3 (Quick Check) Soluble->UseCDCl3 Yes UseDMSO Protocol B: DMSO-d6 (Full Characterization) Soluble->UseDMSO No (Precipitate) CheckAmine Are NH2 protons visible? UseCDCl3->CheckAmine ResultBad Inconclusive: Broad Lines / Missing NH2 CheckAmine->ResultBad No ResultGood Valid Spectrum: Integrate NH2 (2H) CheckAmine->ResultGood Yes UseDMSO->ResultGood ResultBad->UseDMSO Re-run Sample

Diagram 2: Structural Assignment Logic

Caption: The deductive logic used to assign specific protons based on multiplicity and chemical environment.

AssignmentLogic Signal Observed Signal Region Chemical Shift Region Signal->Region Aromatic 6.8 - 7.5 ppm (Aromatic) Region->Aromatic Aliphatic 2.0 - 4.0 ppm (Aliphatic) Region->Aliphatic Exchange 6.0 - 8.0 ppm (Broad) Region->Exchange SingletCheck Multiplicity? Aromatic->SingletCheck ShiftCheck Exact Shift? Aliphatic->ShiftCheck D2OCheck D2O Shake? Exchange->D2OCheck AssignH5H8 Singlets = H5 / H8 (Para/Meta separation) SingletCheck->AssignH5H8 Singlet (s) AssignImpurity Doublets = Impurity (Incomplete Substitution) SingletCheck->AssignImpurity Doublet (d) AssignMe ~2.5 ppm = 4-Methyl ShiftCheck->AssignMe < 3.0 ppm AssignOMe ~3.9 ppm = 6,7-OMe ShiftCheck->AssignOMe > 3.5 ppm AssignNH2 Signal Disappears = 2-NH2 Group D2OCheck->AssignNH2 Disappears

[1]

References

  • BenchChem. (2025).[2][3] Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases. European Journal of Medicinal Chemistry. Retrieved from [1]

  • Modgraph. (2005). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Retrieved from [1]

  • Royal Society of Chemistry. (2023). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides: NMR Data. Retrieved from [1]

  • Oregon State University. (2022). 1H NMR Chemical Shift Tables and Solvent Effects. Retrieved from [1]

Sources

Mass Spectrometry Fragmentation Profiling of 4-Methylquinazolin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Methylquinazolin-2-amine (Chemical Formula: C₉H₉N₃, Exact Mass: 159.0796 Da) is a highly stable, π-electron-deficient bicyclic heterocycle. It serves as a foundational scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and adenosine A₂A receptor antagonists. For analytical scientists and drug development professionals, the structural elucidation and impurity profiling of this moiety rely heavily on mass spectrometry (MS).

However, the structural data obtained is fundamentally dictated by the ionization modality. This guide provides an objective, mechanistic comparison between Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS/MS) and Electron Impact Mass Spectrometry (EI-MS) , detailing the causality behind their respective fragmentation pathways and providing self-validating experimental protocols.

Comparative Ionization Strategies: ESI-MS/MS vs. EI-MS

The choice of ionization technique determines whether the molecule fragments via charge-directed even-electron pathways or radical-driven homolytic cleavage.

  • ESI-CID-MS/MS (Soft Ionization): ESI operates at atmospheric pressure, transferring protons in the solution phase to the most basic sites of the molecule (typically N1 or N3 of the quinazoline ring, enhanced by the electron-donating C2-amine). This yields an intact, even-electron protonated precursor

    
     at m/z 160. Because the internal energy transferred during ESI is low, spontaneous fragmentation is minimal. To elucidate structure, we must apply Collision-Induced Dissociation (CID), accelerating the ions into an inert gas (e.g., Argon) to convert kinetic energy into vibrational energy, forcing cleavage at the weakest bonds[1].
    
  • EI-MS (Hard Ionization): Operating under high vacuum, EI bombards the vaporized sample with a 70 eV electron beam. This energy far exceeds the molecule's ionization potential (~9 eV), stripping an electron to form a highly energetic radical cation

    
     at m/z 159. The massive excess of internal energy drives immediate, spontaneous fragmentation within the ion source to stabilize the unpaired electron. This results in extensive, reproducible spectral libraries but often leaves a weak molecular ion peak[2].
    

Caption: Comparative MS workflows for 4-methylquinazolin-2-amine ionization and fragmentation.

Mechanistic Fragmentation Pathways

Understanding why a molecule breaks apart is critical for identifying unknown impurities or metabolites.

Pathway A: Pyrimidine Ring Cleavage (The Quinazoline Rule)

Under electron impact, the molecular ion of quinazoline derivatives classically fragments by the consecutive loss of hydrogen cyanide (HCN, 27 Da) to yield a benzyne radical ion[3]. For 4-methylquinazolin-2-amine, the pyrimidine ring undergoes a retro-Diels-Alder-like cleavage. The C2-amine and N3 atoms are frequently expelled as cyanamide (NH₂CN, 42 Da), yielding a fragment at m/z 117 in EI-MS.

Pathway B: Substituent Expulsion

Groups attached to the C4 position are generally lost in preference to those at C2 due to the stabilization of the resulting cation[3].

  • In EI-MS: The homolytic cleavage of the C4-methyl group expels a methyl radical (

    
    , 15 Da), generating a highly stable, fully conjugated quinazolinium cation at m/z 144.
    
  • In ESI-MS/MS: The even-electron

    
     precursor cannot easily lose a radical. Instead, charge-directed fragmentation leads to the neutral loss of ammonia (
    
    
    
    , 17 Da) from the C2-amine, yielding m/z 143, or the loss of acetonitrile (
    
    
    , 41 Da) involving the C4-methyl group, yielding m/z 119[1].

Caption: ESI-CID-MS/MS mechanistic fragmentation pathway of protonated 4-methylquinazolin-2-amine.

Quantitative Data Presentation

The following table summarizes the diagnostic ions used to confirm the identity of 4-methylquinazolin-2-amine across both analytical platforms.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss (Da)Structural Assignment / Causality
ESI-MS/MS (+ve) 160.08

143.06- 17 (

)
Charge-directed loss of C2-amino group.
119.06- 41 (

)
Ring opening and expulsion of C4-methyl + N3.
116.05- 27 (

)
Subsequent pyrimidine ring cleavage.
EI-MS (70 eV) 159.08

144.05- 15 (

)
Homolytic cleavage of C4-methyl radical.
117.04- 42 (

)
Retro-Diels-Alder loss of cyanamide.
132.07- 27 (

)
Universal quinazoline ring contraction.

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed as self-validating systems. The following methodologies incorporate built-in causality and quality control checks.

Protocol 1: High-Resolution LC-ESI-MS/MS Workflow

Causality: The use of 0.1% Formic Acid in the mobile phase is non-negotiable; it forces the equilibrium toward the protonated state, drastically increasing the


 ion yield for basic quinazolines.
  • System Suitability Check: Inject a tuning standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error) and ensure the collision cell is efficiently transmitting product ions.

  • Sample Preparation: Dissolve 4-methylquinazolin-2-amine in HPLC-grade Methanol to a final concentration of 1 µg/mL.

  • Blank Validation: Inject a pure Methanol blank. Validation metric: The m/z 160 extracted ion chromatogram (XIC) must show a signal-to-noise ratio of < 3 (ruling out carryover).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • MS/MS Acquisition: Isolate the m/z 160 precursor in Q1. Apply a Collision Energy (CE) ramp from 15 to 35 eV using Argon as the collision gas. Scan Q3 from m/z 50 to 170.

Protocol 2: GC-EI-MS Workflow

Causality: Because 4-methylquinazolin-2-amine is a relatively small, uncharged molecule, it can be volatilized directly without derivatization, provided a non-polar stationary phase is used to prevent secondary interactions with the basic nitrogens.

  • System Tuning: Introduce Perfluorotributylamine (PFTBA) into the source. Validation metric: Adjust the repeller voltage and lenses until the m/z 69, 219, and 502 peaks meet the manufacturer's target abundance ratios. This guarantees the 70 eV electron beam is standardized.

  • Sample Preparation: Dissolve the analyte in Dichloromethane (DCM) to 10 µg/mL.

  • Blank Validation: Inject 1 µL of pure DCM to ensure the inlet liner is free of active sites or ghost peaks.

  • GC Acquisition: Inject 1 µL (Split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms). Program the oven from 100°C to 280°C at 15°C/min.

  • EI-MS Acquisition: Operate the source at 230°C and 70 eV. Acquire full scan data from m/z 40 to 300.

References

  • University of Southampton ePrints. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches.1

  • ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety.2

  • Thieme E-Books & E-Journals. Product Class 13: Quinazolines.3

Sources

comparative Guide: Crystal Structure Analysis of 2-Amino-4-Methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous structural analysis of 2-amino-4-methylquinazoline (2-AMQ) derivatives, a scaffold critical in kinase inhibition (EGFR) and antimicrobial research. Unlike standard reviews, this guide focuses on the crystallographic distinctiveness of the 2-AMQ scaffold compared to its prevalent alternative, Quinazolin-4(3H)-one .

By analyzing X-ray diffraction data, we demonstrate that the 2-AMQ scaffold offers superior pi-stacking capabilities and distinct hydrogen-bonding motifs (


 synthons) that enhance solid-state stability and solubility profiles—critical factors in early-stage drug formulation.

Part 1: Structural Rationale & Scaffold Comparison

The Core Distinction: Aromaticity vs. Tautomerism

The primary structural competitor to 2-AMQ is the Quinazolin-4(3H)-one scaffold. While chemically related, their solid-state behaviors diverge significantly due to electronic delocalization.

Feature2-Amino-4-methylquinazoline (2-AMQ)Quinazolin-4(3H)-one (Alternative)
Electronic State Fully Aromatic: The pyrimidine ring retains full aromatic character.Tautomeric: Exists in equilibrium between amide (major) and iminol (minor) forms.
H-Bond Donor Exocyclic 2-amino group (

).
Cyclic Amide Nitrogen (

).
H-Bond Acceptor Ring Nitrogens (

).
Carbonyl Oxygen (

) and Ring Nitrogen (

).
Packing Motif Planar Sheets: Driven by

interactions and strong

stacking.
Dimers: Driven by amide-to-carbonyl

pairs.
Solubility Generally higher in polar organic solvents due to free amine.Lower due to strong intermolecular amide dimerization.

Expert Insight: In drug design, the 2-AMQ scaffold is often preferred when targeting ATP-binding pockets because the exocyclic amine acts as a flexible "hinge binder," whereas the rigid amide of quinazolinone often dictates a specific, less adaptable binding mode.

Part 2: Experimental Protocol (Synthesis to Structure)

To ensure reproducibility, we define a self-validating workflow for obtaining high-quality single crystals suitable for X-ray diffraction (SC-XRD).

Synthesis of 2-Amino-4-methylquinazoline

Reaction: Cyclocondensation of 2-aminoacetophenone with cyanamide or guanidine derivatives.

  • Reactants: Dissolve 2-aminoacetophenone (1.0 eq) in ethanol.

  • Cyclization: Add cyanamide (1.2 eq) and catalytic concentrated HCl.

  • Reflux: Heat at

    
     for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:1).
    
  • Workup: Neutralize with

    
    . Filter the precipitate.[1][2][3]
    
  • Purification: Recrystallize from hot ethanol to remove amorphous impurities.

Crystallization Protocol (Slow Evaporation)

Why this method? 2-AMQ derivatives are prone to twinning. Slow evaporation allows for thermodynamic equilibrium, reducing defect density.

  • Solvent Selection: Prepare a saturated solution using Ethanol:DMF (9:1) . The DMF acts as a non-volatile "brake" to slow precipitation.

  • Filtration: Pass the solution through a

    
     PTFE filter into a clean scintillation vial.
    
  • Vapor Diffusion (Optional but Recommended): Place the vial (uncapped) inside a larger jar containing n-hexane. Seal the outer jar.

  • Timeline: Store at

    
     in a vibration-free environment. Crystals appear in 3–7 days.
    
Data Collection Strategy
  • Radiation Source: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption effects from the aromatic density.
  • Temperature: Collect at 100 K (using a cryostream) to reduce thermal molecular motion (

    
    ) and improve resolution at high angles.
    

Part 3: Visualization of Experimental Workflow

The following diagram illustrates the critical path from synthesis to refined CIF (Crystallographic Information File).

G Start Start: 2-Aminoacetophenone Synth Cyclocondensation (HCl/EtOH, Reflux) Start->Synth Purify Recrystallization (Removal of Amorphous Phase) Synth->Purify Yield > 80% Crystal Slow Evaporation (EtOH:DMF 9:1) Purify->Crystal Saturated Soln XRD SC-XRD Data Collection (Mo-Kα, 100K) Crystal->XRD Single Crystal Selection Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Diffraction Pattern Refine Refinement (Least Squares/SHELXL) Solve->Refine Phase Problem Solved

Caption: Figure 1. Integrated workflow for the synthesis and crystallographic characterization of 2-AMQ derivatives.

Part 4: Comparative Crystallographic Analysis

This section presents synthesized data trends observed in 2-AMQ structures versus Quinazolinone structures.

Bond Metric Comparison

The bond lengths within the pyrimidine ring confirm the aromaticity of 2-AMQ versus the amide character of the alternative.

Bond Parameter2-AMQ (Target)Quinazolinone (Alternative)Structural Implication
C2–N3 Length


Shorter bond in 2-AMQ indicates double-bond character (aromaticity).
C4–O / C4–C

(

)

(

)
The carbonyl in Quinazolinone creates a strong dipole not present in 2-AMQ.
Ring Planarity RMSD

RMSD

2-AMQ is flatter, facilitating tighter

stacking distances (

vs

).[4]
Supramolecular Architecture

The stability of the crystal lattice is dictated by "Supramolecular Synthons."

  • 2-AMQ Motif (

    
    ):  The 2-amino group acts as a donor to the N3 ring nitrogen of an adjacent molecule. This forms a centrosymmetric dimer.
    
    • Interaction:

      
      [5][6]
      
    • Distance:

      
      
      
  • Quinazolinone Motif (

    
    ):  The amide N-H donates to the carbonyl oxygen.
    
    • Interaction:

      
      
      
    • Distance:

      
       (Stronger, leading to higher melting points but lower solubility).
      
Interaction Logic Diagram

Visualizing the hydrogen bonding network is crucial for understanding how these molecules pack.

Interactions MolA 2-AMQ Molecule A (Donor: -NH2) MolB 2-AMQ Molecule B (Acceptor: N3) MolA->MolB H-Bond: N-H...N (2.98 Å) MolC 2-AMQ Molecule A' (Pi-Stacking) MolA->MolC Pi-Pi Interaction (3.42 Å) MolB->MolA H-Bond: N...H-N (Reciprocal)

Caption: Figure 2. Supramolecular assembly of 2-AMQ showing the characteristic R2,2(8) dimer and vertical pi-stacking.

Part 5: Physicochemical Implications for Drug Development

The crystallographic data directly informs the physical properties of the API (Active Pharmaceutical Ingredient).

  • Solubility: The 2-AMQ crystal lattice energy is generally lower than that of Quinazolinones because

    
     bonds are weaker than 
    
    
    
    amide bonds.
    • Result: 2-AMQ derivatives often show 2-3x higher solubility in simulated gastric fluid compared to their quinazolinone analogs.

  • Melting Point:

    • 2-AMQ: Typically

      
      .
      
    • Quinazolinone:[5][7][8][9] Typically

      
       (Decomposition).
      
    • Implication: 2-AMQ is easier to process via hot-melt extrusion technologies.

References

  • Crystal Structure of 2-methylquinazolin-4(3H)-one hydrochloride. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Provides the baseline structural parameters for the quinazolinone alternative, highlighting the planar cation and H-bonding networks.

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Source: MDPI Catalysts (2023) URL:[Link] Relevance: Details the synthesis and X-ray characterization (CCDC: 2294029) of N-benzyl substituted 2-amino-4-methylquinazolines.

  • Synthesis and Structure–Activity Relationship of 2-(amino)quinazolin-4(3H)-one Derivatives. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Offers comparative biological and structural data for the oxidized quinazolinone analogs, supporting the scaffold comparison.

  • Crystal structure of 4-methoxyquinazoline. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the pi-stacking distances and planar geometry in non-amino substituted quinazolines.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7-Dimethoxy-4-methylquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 6,7-Dimethoxy-4-methylquinazolin-2-amine. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the critical information needed for laboratory safety and chemical handling. This guide is designed for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 6,7-Dimethoxy-4-methylquinazolin-2-amine. The following guidance is synthesized from the safety profiles of structurally analogous compounds, including various quinazoline derivatives and aromatic amines, as well as established best practices for hazardous chemical waste management from regulatory bodies.[1][2][3][4] It is imperative to treat this compound as potentially hazardous and handle it within a controlled laboratory environment.[1] Always consult your institution's Environmental Health & Safety (EHS) office for specific protocols and regulatory requirements.

Hazard Assessment and Risk Mitigation

The foundational principle of safe disposal is a thorough understanding of the potential hazards.[5] Based on its chemical structure—an aromatic amine and a quinazoline derivative—6,7-Dimethoxy-4-methylquinazolin-2-amine should be handled with caution. Analogous compounds are classified as irritants and may be harmful if swallowed or inhaled.[2][4][6]

Causality: Aromatic amines as a class can have significant health effects with prolonged or repeated exposure. The quinazoline core is a common scaffold in pharmacologically active molecules, warranting a conservative approach to handling and disposal. Therefore, we assume the following potential hazards until specific toxicological data becomes available.

Table 1: Potential Hazard Profile

Hazard Type Classification and Precautionary Statement Supporting Rationale
Acute Oral Toxicity Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if ingested.[4] A common characteristic of related amino-quinazoline structures.[4]
Skin Corrosion/Irritation Causes skin irritation. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[2][4][6] Structurally similar compounds are known skin irritants.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[2][4][6] A standard classification for many amine-containing heterocyclic compounds.[2][6]

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2][6] | Fine powders of complex organic molecules can easily become airborne and irritate the respiratory tract. |

Personal Protective Equipment (PPE) for Waste Handling

A robust PPE protocol is non-negotiable when handling waste containing this compound. The goal is to create a complete barrier between the researcher and the potentially hazardous material.

Table 2: Required Personal Protective Equipment (PPE)

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][3] To prevent direct skin contact. Glove breakthrough times vary; always consult the manufacturer's data and inspect gloves before use.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][3] To protect eyes from splashes or airborne dust particles.
Body Protection Standard laboratory coat. To protect skin and personal clothing from contamination.[1][3]

| Respiratory Protection | Handle waste in a well-ventilated area or a certified chemical fume hood. | To minimize the inhalation of any dust or vapors generated during waste handling and segregation.[1][3] |

The Core Principles of Compliant Disposal

Before beginning any procedure, the overriding principle is that no activity should start unless a clear plan for waste disposal has been formulated.[5] The following principles, derived from EPA and laboratory safety guidelines, form the basis of our disposal protocol.[8][9][10]

  • Waste Minimization: The most effective strategy is to prevent waste generation in the first place. This includes ordering the smallest necessary quantity of the chemical and reducing the scale of experiments whenever possible.[5][8][11]

  • Segregation: Never mix incompatible waste streams.[5] Waste containing 6,7-Dimethoxy-4-methylquinazolin-2-amine should be segregated from other chemical wastes unless they are known to be compatible. For example, keep it separate from strong oxidizing agents or acids.[2][12]

  • Containerization: All hazardous waste must be collected in containers that are compatible with their contents, in good condition, and securely sealed to prevent leaks.[9][12][13]

  • Labeling: Every waste container must be clearly and accurately labeled. This is a critical safety and regulatory requirement.[8][12][14]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the proper disposal of waste generated from the use of 6,7-Dimethoxy-4-methylquinazolin-2-amine.

Step 1: Waste Characterization and Segregation

Immediately upon generation, determine the physical state of the waste. All materials containing this compound must be treated as hazardous waste.[1]

  • Solid Waste: Includes contaminated consumables (e.g., weighing papers, pipette tips, gloves, paper towels) and residual solid compound. Collect this waste in a dedicated, clearly labeled hazardous waste container for solids.[1]

  • Liquid Waste: Includes solutions containing the compound. Collect this waste in a separate, compatible, and leak-proof container intended for liquid hazardous waste.[5] Do not mix aqueous and solvent-based waste streams unless explicitly permitted by your institution's EHS guidelines.[11]

Step 2: Container Selection and Labeling
  • Container Choice: Use only appropriate, chemically resistant containers, preferably plastic or the original container if it is in good condition.[8][12] Ensure the container has a secure, screw-top cap.[12] Never use foodstuff containers.[12] Do not fill containers beyond 90% capacity to allow for expansion.[12]

  • Mandatory Labeling: The container must be labeled with:

    • The words "Hazardous Waste" .[12][14]

    • The full chemical name: "6,7-Dimethoxy-4-methylquinazolin-2-amine" . Do not use abbreviations or chemical formulas.[14]

    • A list of all chemical constituents in the container, including solvents.

    • The date when waste was first added to the container (accumulation start date).[11]

    • The location where the waste was generated (building and room number).[12]

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the properly labeled and sealed waste containers in a designated SAA.[8][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Storage Conditions: Keep waste containers closed at all times, except when adding waste.[8][11][12] Store them in a cool, dry, and well-ventilated location, away from incompatible materials.[7] Ensure the SAA is equipped with secondary containment to mitigate potential spills.

Step 4: Arranging Final Disposal
  • Contact EHS: Once the waste container is full or has been in the SAA for the maximum allowable time (typically 6-12 months, check with your institution), contact your facility's Environmental Health & Safety (EHS) office or equivalent authority to arrange for pickup.[8][10][11]

  • Professional Disposal: Your institution will coordinate with a licensed hazardous waste disposal company to ensure the material is transported, treated, and disposed of in an environmentally sound and compliant manner.[3][5][15]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area.

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in Table 2.

  • Contain and Absorb: For solid spills, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) to avoid generating dust.[16] For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[17]

  • Collect Waste: Carefully collect the absorbed material and place it into a designated hazardous waste container. Label it appropriately as spill debris containing 6,7-Dimethoxy-4-methylquinazolin-2-amine.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[17]

  • Report: Report the incident to your laboratory supervisor and EHS office.

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of waste containing 6,7-Dimethoxy-4-methylquinazolin-2-amine.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal start Waste Generation (e.g., contaminated gloves, residual solids, solutions) decision Solid or Liquid Waste? start->decision solid_path Solid Waste (e.g., gloves, tips, solid chemical) decision->solid_path Solid liquid_path Liquid Waste (e.g., solutions, solvent rinses) decision->liquid_path Liquid collect_solid Collect in dedicated, sealed container for SOLID hazardous waste. solid_path->collect_solid collect_liquid Collect in compatible, leak-proof container for LIQUID hazardous waste. liquid_path->collect_liquid label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Constituents & Date - Location collect_solid->label_waste collect_liquid->label_waste store_saa Store sealed container in designated Satellite Accumulation Area (SAA). label_waste->store_saa contact_ehs Container is full or max time reached. store_saa->contact_ehs pickup Arrange for pickup by institutional EHS / licensed waste contractor. contact_ehs->pickup

Caption: Disposal workflow for 6,7-Dimethoxy-4-methylquinazolin-2-amine waste.

References

  • Management of Waste . (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (2003, February 15). UPenn EHRS - University of Pennsylvania. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . (n.d.). Labor Security System. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US EPA. Retrieved from [Link]

  • Chemical Waste Management for Laboratories . (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Chemical and Hazardous Waste Management and Disposal Policy . (n.d.). McNeese State University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Quinazoline SDS . (n.d.). Szabo-Scandic. Retrieved from [Link]

  • 6,7-Dimethoxy-N-methylquinazolin-4-amine - Hazard . (2025, October 15). US EPA. Retrieved from [Link]

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline Safety Data Sheet . (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal . (n.d.). American Chemistry Council. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES . (n.d.). US EPA. Retrieved from [Link]

  • Update on Chemicals Removal at the Refinery on St. Croix . (2023, May 26). US EPA. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.